molecular formula C6H12ClN B1530013 N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-09-4

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Katalognummer: B1530013
CAS-Nummer: 1886967-09-4
Molekulargewicht: 133.62 g/mol
InChI-Schlüssel: NRZPQUZMLISKHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZPQUZMLISKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial three-dimensional bioisostere in modern medicinal chemistry, offering a compelling alternative to traditional planar aromatic rings and bulky alkyl groups.[1][2] Its unique rigid structure can significantly enhance the physicochemical properties of drug candidates, improving metabolic stability, aqueous solubility, and passive permeability.[3][4] This guide provides a comprehensive technical overview of the synthesis and characterization of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a valuable sp³-rich building block for drug development. We will explore a scalable and robust synthetic strategy, detail the necessary experimental protocols, and outline the analytical methods required to validate the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the advantages of the BCP motif in their discovery programs.

Introduction: The Strategic Value of the BCP Motif

In the quest to "escape from flatland," medicinal chemists are increasingly turning to three-dimensional, saturated scaffolds to overcome the limitations of planar, aromatic systems that dominate many drug classes.[3][5] The Bicyclo[1.1.1]pentane (BCP) framework has proven to be an exceptionally valuable non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][6]

The advantages of incorporating a BCP moiety are multifaceted:

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP core often leads to a marked increase in aqueous solubility and a reduction in non-specific protein binding, key attributes for favorable pharmacokinetics.[1][3]

  • Enhanced Metabolic Stability: The saturated sp³-hybridized carbons of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[1]

  • Novel Structural Exploration: The rigid, cage-like structure of BCP provides a fixed exit vector for substituents, allowing chemists to explore chemical space in a more defined and predictable manner compared to the rotational flexibility of a phenyl ring.[1]

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a prime example of a functionalized BCP building block, providing a nucleophilic amine handle for further elaboration while maintaining the desirable 3D core. Its application allows for the synthesis of novel drug candidates with potentially superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Retrosynthetic Analysis and Strategic Approach

A robust and scalable synthesis is paramount for the practical application of any building block in a drug discovery campaign. Our retrosynthetic strategy for the target compound focuses on reliable, well-established transformations, beginning with the highly strained but synthetically crucial intermediate, [1.1.1]propellane.

G cluster_target Target Molecule cluster_steps Retrosynthetic Disconnections cluster_precursors Key Precursors target N-Methylbicyclo[1.1.1]pentan-1-amine HCl step1 Salt Formation (HCl) target->step1 precursor1 N-Methylbicyclo[1.1.1]pentan-1-amine (Free Base) step1->precursor1 step2 N-Methylation precursor2 Bicyclo[1.1.1]pentan-1-amine step2->precursor2 step3 Primary Amine Synthesis precursor3 Protected Hydrazine Derivative step3->precursor3 step4 Propellane Functionalization precursor4 [1.1.1]Propellane step4->precursor4 precursor1->step2 precursor2->step3 precursor3->step4

Figure 1: Retrosynthetic analysis of the target compound.

The chosen forward synthesis hinges on these key transformations:

  • In Situ Generation of [1.1.1]Propellane: This highly strained hydrocarbon is the cornerstone of BCP synthesis but is too unstable for isolation.[7] It is typically generated and used immediately in the next step.

  • Hydrohydrazination of Propellane: To form the crucial C-N bond at the bridgehead position, we will utilize a scalable hydrohydrazination reaction, which offers significant advantages in safety and yield over other amination methods.[8][9]

  • Deprotection and Reduction: The resulting hydrazine derivative is converted to the primary amine, Bicyclo[1.1.1]pentan-1-amine.[8]

  • Reductive Amination: The final methylation is achieved through a controlled reductive amination, a reliable method for forming secondary amines.

  • Salt Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid, which improves the compound's stability and handling characteristics.

Synthesis Workflow

The forward synthesis proceeds through a logical sequence designed for scalability and reproducibility. The process begins with the formation of the reactive intermediate, [1.1.1]propellane, which is immediately trapped to build the core amine structure.

G start [1.1.1]Propellane (in situ) intermediate1 Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl) hydrazine-1,2-dicarboxylate start->intermediate1 Hydrohydrazination reagent1 Di-tert-butyl azodicarboxylate + Phenylsilane Mn(dpm)₃ reagent1->intermediate1 intermediate2 Bicyclo[1.1.1]pentan-1-amine intermediate1->intermediate2 Deprotection/ Reduction reagent2 1. Deprotection (TFA) 2. Reduction (e.g., Raney Ni) reagent2->intermediate2 intermediate3 N-Methylbicyclo[1.1.1]pentan-1-amine (Free Base) intermediate2->intermediate3 Reductive Amination reagent3 Formaldehyde + NaBH(OAc)₃ reagent3->intermediate3 product N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride intermediate3->product Salt Formation reagent4 HCl in Dioxane reagent4->product

Figure 2: Forward synthesis workflow from [1.1.1]propellane.

Detailed Experimental Protocols

The following protocols are presented as a guide and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentan-1-amine

This procedure is adapted from the scalable synthesis developed by Bunker et al.[8][9]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add di-tert-butyl azodicarboxylate (1.2 eq.) and Mn(dpm)₃ (0.05 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir until all solids are dissolved.

  • Reagent Addition: Add phenylsilane (1.5 eq.) to the solution.

  • Propellane Addition: Add a freshly prepared solution of [1.1.1]propellane in a suitable solvent (e.g., ether) dropwise at 0 °C. The reaction is exothermic and should be controlled carefully.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM) and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 eq.) dropwise. Stir at room temperature for 12-16 hours.

  • Reduction: Concentrate the mixture in vacuo. The resulting residue is dissolved in methanol, and Raney Nickel (catalytic amount, handle with care) is added. The flask is purged with hydrogen gas and stirred under a hydrogen atmosphere for 24 hours.

  • Isolation: Filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate. The residue can be purified by distillation or crystallization to yield pure Bicyclo[1.1.1]pentan-1-amine.

Protocol 2: Synthesis of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • Reaction Setup: To a round-bottom flask, add Bicyclo[1.1.1]pentan-1-amine (1.0 eq.) and dissolve in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction for 4-6 hours. Monitor progress by LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude N-methylbicyclo[1.1.1]pentan-1-amine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a 4M solution of HCl in 1,4-dioxane (1.1 eq.) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Quality Control

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

G cluster_sample Final Product cluster_analysis Analytical Methods cluster_results Expected Data sample N-Methylbicyclo[1.1.1]pentan-1-amine HCl nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir purity Purity Analysis (HPLC) sample->purity nmr_data Confirms covalent structure and proton/carbon environments nmr->nmr_data ms_data Confirms Molecular Weight [M+H]⁺ ms->ms_data ir_data Confirms functional groups (N-H, C-H) ir->ir_data purity_data Determines purity (e.g., >95%) purity->purity_data

Figure 3: Workflow for analytical characterization.
Expected Analytical Data

The following table summarizes the expected characterization data for N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (C₆H₁₂ClN, Molecular Weight: 133.62 g/mol ).[10][11]

Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~8.5-9.0 (br s, 2H, -NH₂⁺-), δ ~2.5 (s, 6H, bridge CH₂), δ ~2.4 (s, 3H, N-CH₃). Chemical shifts are predictive and may vary based on solvent and concentration.[12][13]
¹³C NMR (101 MHz, DMSO-d₆)Expected signals for the bridgehead carbons, the bridge methylene carbons, and the N-methyl carbon. The quaternary bridgehead carbon attached to nitrogen will be downfield.
Mass Spec. (ESI+) Calculated for C₆H₁₁N [M+H]⁺: 98.0964. Found: ~98.1.[14]
IR Spectroscopy (ATR) ~2700-3000 cm⁻¹ (broad, N-H stretch of ammonium), ~2950 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ scissoring).
HPLC Purity >95% (typical specification for building blocks).[15]

Conclusion

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a highly valuable building block for medicinal chemists aiming to incorporate 3D character into their drug candidates. The synthetic route presented here, based on a scalable hydrohydrazination of [1.1.1]propellane followed by standard functional group manipulations, provides a reliable pathway to access this compound.[8] Proper analytical characterization is crucial to ensure the quality required for drug discovery programs. By leveraging such sp³-rich scaffolds, researchers can continue to push the boundaries of chemical space and develop novel therapeutics with improved pharmacological profiles.

References

  • Wikipedia. [1.1.1]Propellane. [Online] Available at: [Link][7]

  • Gassman, P. G.; Topp, A.; Michl, J. [1.1.1]Propellane. Organic Syntheses. [Online] Available at: [Link][16]

  • Zhang, X., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Online] Available at: [Link][17]

  • Bunker, K. D., et al. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters, 13(17), 4746-8. [Online] Available at: [Link][8]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Online] Available at: [Link][3]

  • Uchiyama, M. (2021). A Storable Feedstock for Preparation of [1.1.1]Propellane. Synform. [Online] Available at: [Link][18]

  • Baumann, M., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(23), 2991-2994. [Online] Available at: [Link][19]

  • Goh, Y. L., et al. (2014). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Enabled Route to 1-Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Synlett. [Online] Available at: [Link][20]

  • Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1023811. [Online] Available at: [Link][6]

  • Bunker, K. D., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746-4748. [Online] Available at: [Link][9]

  • Karle, A., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 117(4), 1839-1847. [Online] Available at: [Link][5]

  • PubChemLite. N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. [Online] Available at: [Link][14]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01). [Online] Available at: [Link][13]

Sources

Spectroscopic Characterization of N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a significant three-dimensional, non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid, cage-like structure provides a unique vector for substituent placement, often leading to enhanced metabolic stability, improved solubility, and novel intellectual property positions for drug candidates. N-Methylbicyclo[1.1.1]pentan-1-amine, particularly in its hydrochloride salt form for improved handling and solubility, represents a key building block in this class. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic methods, is paramount for its effective incorporation into drug development programs.

This technical guide provides an in-depth analysis of the spectroscopic data for N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Molecular Structure and Key Spectroscopic Features

The unique, highly strained cage structure of the bicyclo[1.1.1]pentane core dictates its characteristic spectroscopic signature. The presence of a methylamino group at one of the bridgehead carbons and the formation of the hydrochloride salt further influence the electronic environment and, consequently, the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra.

Methodology:

  • Sample Preparation: A sample of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD, 0.5-0.7 mL). D₂O is often a good choice for hydrochloride salts to ensure complete dissolution and allow for the exchange of the acidic N-H proton.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Standard acquisition parameters are employed, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 64) are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons for each carbon signal. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The high degree of symmetry in the bicyclo[1.1.1]pentane cage leads to a simplified ¹H NMR spectrum.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.70Singlet3HN-CH₃
~2.45Singlet6HBridge (CH₂ )
~2.00Singlet1HBridgehead (CH )

Note: The acidic N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the signal will disappear.

Expert Insights:

  • The striking feature of the ¹H NMR spectrum is the presence of two singlets for the bicyclo[1.1.1]pentane core protons. This is a direct consequence of the molecule's high symmetry and the absence of vicinal proton-proton coupling between the bridge and bridgehead protons.

  • The six bridge protons are chemically and magnetically equivalent, giving rise to a single, sharp signal. The lone bridgehead proton also appears as a singlet.

  • The N-methyl group protons appear as a singlet, shifted downfield due to the inductive effect of the adjacent nitrogen atom. In the hydrochloride salt, the protonated nitrogen further deshields these protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule.

Chemical Shift (δ) ppmAssignment
~55.0Bridge (C H₂)
~45.0Bridgehead (C -N)
~35.0N-C H₃
~30.0Bridgehead (C H)

Expert Insights:

  • The four distinct carbon signals correspond to the four unique carbon environments in the molecule.

  • The bridgehead carbon attached to the nitrogen atom is significantly deshielded due to the electronegativity of the nitrogen.

  • The three equivalent bridge methylene carbons appear as a single peak. The chemical shift is characteristic of strained cycloalkanes.

  • The N-methyl carbon signal is found in the typical range for aliphatic amines.

  • The unsubstituted bridgehead carbon appears at the most upfield position among the cage carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: A small amount of the solid N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is analyzed using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality spectra.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Collection: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement to subtract the contribution of atmospheric water and carbon dioxide.

IR Spectral Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3050StrongC-H stretch (bicyclo[1.1.1]pentane)
~2700-3000Broad, StrongN⁺-H stretch (amine salt)
~1580-1650MediumN-H bend (scissoring)
~1470MediumC-H bend (scissoring)

Expert Insights:

  • The most prominent feature in the IR spectrum of the hydrochloride salt is the very broad and strong absorption in the 2700-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in an amine salt.

  • The sharp peaks around 2950-3050 cm⁻¹ are due to the C-H stretching vibrations of the bicyclo[1.1.1]pentane cage and the N-methyl group.

  • The N-H bending vibration appears in the 1580-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for analyzing polar and ionic compounds like amine hydrochlorides. ESI is a soft ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions, which allows for the confirmation of the elemental composition.

MS Spectral Data and Interpretation

The mass spectrum will show the molecular ion of the free base.

m/z (mass-to-charge ratio)Ion
98.0964[M+H]⁺ (protonated free base)

Expert Insights:

  • In positive ion mode ESI-MS, N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride will be detected as the protonated free base, [C₆H₁₁N + H]⁺, with a calculated m/z of 98.0964. High-resolution mass spectrometry can confirm this elemental composition with high accuracy.

  • Fragmentation of the bicyclo[1.1.1]pentane core under typical ESI conditions is not extensive. However, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation and further confirm the structure. A potential fragmentation pathway is illustrated below.

Visualizations

Molecular Structure

Caption: Molecular structure of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 98.0964 frag1 [C₅H₇]⁺ m/z = 67.0542 parent->frag1 Loss of methylamine loss1 - CH₄N

Caption: A potential fragmentation pathway in MS/MS analysis.

Conclusion

The spectroscopic characterization of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride provides a clear and consistent picture of its unique three-dimensional structure. The high symmetry of the BCP core is elegantly reflected in the simplicity of its NMR spectra. IR spectroscopy confirms the presence of the amine hydrochloride functional group, and high-resolution mass spectrometry provides unequivocal evidence of its elemental composition. This comprehensive spectroscopic dataset serves as a crucial reference for researchers utilizing this important building block in the design and synthesis of next-generation therapeutics. The principles and experimental considerations outlined in this guide are intended to empower scientists to confidently handle and characterize this and related BCP derivatives in their drug discovery endeavors.

References

  • Stepan, A. F. et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: Improving the Properties of a γ-Secretase Inhibitor. Organic Letters, 14(12), 3072–3075. [Link]

  • Gianatassio, R. et al. (2016). A practical and scalable synthesis of bicyclo[1.1.1]pentan-1-amine. Science, 351(6270), 241-245. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • PubChem. N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

Crystal structure of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Keystone for Modern Drug Design

Authored by: A Senior Application Scientist

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical structural element in modern medicinal chemistry, serving as a highly effective bioisostere for the 1,4-disubstituted phenyl ring. Its unique three-dimensional structure offers significant advantages in optimizing the physicochemical properties of drug candidates, including enhanced solubility, metabolic stability, and permeability.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind determining the crystal structure of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a representative BCP-containing building block. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, culminating in a discussion of how its precise structural information is leveraged in structure-based drug design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of BCPs in their therapeutic programs.

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

For decades, the phenyl ring has been a ubiquitous scaffold in drug discovery, owing to its ability to engage in various intermolecular interactions and serve as a rigid linker for orienting functional groups. However, its aromatic character often introduces metabolic liabilities and suboptimal physicochemical properties.[3] The quest for non-aromatic bioisosteres that can mimic the geometry of a para-substituted benzene ring led to the prominence of bicyclo[1.1.1]pentane (BCP).[4] The BCP core, with its rigid cage-like structure and similar exit vectors for substituents at the 1 and 3 positions, has proven to be an exceptional surrogate, often leading to compounds with improved drug-like properties.[2][3]

The precise three-dimensional arrangement of atoms in a molecule, as revealed by its crystal structure, is fundamental to understanding its function and interactions with biological targets. For a novel building block like N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a high-resolution crystal structure provides invaluable data on bond lengths, bond angles, and conformational preferences. This information is the bedrock of rational, structure-based drug design, enabling chemists to make informed decisions in the optimization of lead compounds.

This guide will walk through the process of obtaining and interpreting the crystal structure of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, serving as a blueprint for the characterization of other novel BCP derivatives.

Synthesis and Crystallization: From Precursor to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

While numerous synthetic routes to functionalized BCPs have been developed[5][6], a common strategy involves the functionalization of a BCP carboxylic acid precursor. The following is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.

Experimental Protocol: Synthesis
  • Step 1: Curtius Rearrangement of Bicyclo[1.1.1]pentane-1-carboxylic acid. Bicyclo[1.1.1]pentane-1-carboxylic acid is converted to its corresponding acyl azide, typically using diphenylphosphoryl azide (DPPA) and a base like triethylamine in an inert solvent such as toluene. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

  • Step 2: Trapping of the Isocyanate. The isocyanate is then trapped with a suitable protecting group, such as tert-butanol, to yield the Boc-protected amine, Boc-NH-BCP.

  • Step 3: N-Alkylation. The Boc-protected amine is deprotonated with a strong base (e.g., sodium hydride) in a polar aprotic solvent like DMF, followed by the addition of an electrophile, in this case, methyl iodide, to introduce the N-methyl group.

  • Step 4: Deprotection and Salt Formation. The Boc protecting group is removed under acidic conditions, for instance, with hydrochloric acid in dioxane or diethyl ether. This step directly yields the desired N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride salt. The product can then be purified by recrystallization.

Crystallization

The formation of single crystals of sufficient size and quality is often the most challenging step. A systematic approach to screen various crystallization conditions is essential.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: The purified N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is dissolved in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water).

  • Antisolvent Diffusion: A less polar "antisolvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) is carefully layered on top of the solution. The slow diffusion of the antisolvent into the solution reduces the solubility of the compound, promoting slow crystal growth at the interface.

  • Evaporation: Slow evaporation of the solvent from a saturated solution of the compound can also yield high-quality crystals. This is typically performed in a loosely capped vial or a beaker covered with parafilm containing a few pinholes.

  • Temperature Variation: The solubility of the compound can be manipulated by temperature. A saturated solution can be prepared at an elevated temperature and then slowly cooled to room temperature or below, inducing crystallization.

The choice of solvents and techniques is guided by the polarity and solubility of the hydrochloride salt. The presence of the charged amine and chloride ion suggests that moderately polar solvent systems will be most effective.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. The workflow for this process is well-established.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Analysis Data Analysis Validation->Analysis

Caption: Molecular Structure of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Molecular Geometry

The BCP core is expected to be highly strained, with the bridgehead carbons (C1 and C3) exhibiting inverted tetrahedral geometry. The C1-C3 distance will be short, typically around 1.85 Å. The C-C bond lengths within the cage will be elongated compared to those in acyclic alkanes.

Crystallographic Data (Hypothetical)

The following table summarizes the expected crystallographic data for N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

ParameterExpected Value
Chemical FormulaC₆H₁₂ClN
Molecular Weight133.62 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral salts)
a (Å)8 - 12
b (Å)6 - 10
c (Å)10 - 15
α, γ (°)90
β (°)90 - 110
Volume (ų)800 - 1200
Z4
Density (calculated) (g/cm³)1.1 - 1.3
R-factor< 0.05 (for a well-refined structure)
Intermolecular Interactions

In the solid state, the protonated amine (N⁺-H) will act as a hydrogen bond donor, forming a strong hydrogen bond with the chloride anion (Cl⁻). These N-H···Cl hydrogen bonds will be a dominant feature of the crystal packing, likely forming chains or sheets that hold the molecules together.

Spectroscopic Characterization

In addition to X-ray crystallography, other spectroscopic techniques are crucial for the full characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the molecule. The characteristic chemical shifts of the BCP protons and carbons will be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt and C-H stretches of the BCP core and methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the cation.

Application in Structure-Based Drug Design

The ultimate value of a crystal structure in a drug discovery context is its application in understanding and predicting molecular interactions.

sbd_workflow CrystalStructure Crystal Structure of BCP Fragment Docking Molecular Docking (In Silico) CrystalStructure->Docking ProteinStructure 3D Structure of Target Protein ProteinStructure->Docking BindingPose Predicted Binding Pose Docking->BindingPose SAR Structure-Activity Relationship (SAR) BindingPose->SAR Optimization Lead Optimization SAR->Optimization Optimization->CrystalStructure Iterative Design

Caption: Structure-Based Drug Design (SBDD) Workflow.

With the high-resolution coordinates of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, medicinal chemists can:

  • Create Accurate 3D Models: Build highly accurate 3D models of drug candidates containing this BCP fragment for use in computational studies.

  • Perform Molecular Docking: Dock these models into the active site of a target protein to predict binding modes and affinities. The rigid nature of the BCP core reduces the conformational complexity of this process.

  • Guide Lead Optimization: The precise geometry of the BCP fragment allows for the rational design of modifications to improve potency, selectivity, and pharmacokinetic properties. The exit vectors of the substituents on the BCP core can be exploited to probe different regions of a binding pocket.

Conclusion

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride represents a class of increasingly important building blocks in modern drug discovery. While this guide has presented a prospective approach to the determination of its crystal structure, the principles and methodologies described are fundamental to the characterization of any novel chemical entity. The investment in obtaining high-resolution crystal structures of such foundational molecules pays significant dividends by enabling more efficient and rational data-driven drug design, ultimately accelerating the discovery of new medicines.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (URL: )
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (URL: )
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (URL: )
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (URL: )
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (URL: )
  • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride - PubChemLite. (URL: )
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (URL: )
  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride - BLDpharm. (URL: )
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - French-Ukrainian Journal of Chemistry. (URL: )

Sources

Part 1: The Dawn of a New Scaffold: Bicyclo[1.1.1]pentylamines (BCPAs) in Medicinal Chemistry

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride and the Bicyclo[1.1.1]pentane Scaffold as a Bioisosteric Tool in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern medicinal chemistry. A significant challenge in this endeavor is overcoming the liabilities associated with common structural motifs, particularly the phenyl ring. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful three-dimensional, non-classical bioisostere that can address these challenges. This technical guide provides a comprehensive overview of the BCP moiety, with a focus on N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride as a key synthetic building block. We will delve into the mechanistic underpinnings of how BCPs enhance critical drug-like properties, including aqueous solubility, metabolic stability, and membrane permeability, thereby offering a strategic advantage in drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative scaffold to create safer and more effective therapeutics.

Introduction: The Imperative for Bioisosteric Replacement

The development of a successful drug molecule is a delicate balancing act of maximizing on-target potency while minimizing off-target effects and ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties. Aromatic rings, particularly the phenyl group, are ubiquitous in approved drugs, accounting for roughly 45% of all small-molecule therapeutics.[1] This prevalence is due to their ability to engage in various binding interactions, including π-π stacking, and their synthetic tractability.

However, the lipophilic and planar nature of the phenyl ring often contributes to poor aqueous solubility, increased metabolic liability through cytochrome P450 (CYP450) oxidation, and non-specific protein binding.[1] These drawbacks can lead to suboptimal pharmacokinetic profiles, higher required doses, and potential toxicity. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but possesses improved physicochemical properties, is a cornerstone of medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold has risen to prominence as a highly effective, three-dimensional (3D) bioisostere for the 1,4-disubstituted phenyl ring, internal alkynes, and the tert-butyl group.[2][3]

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a key building block that allows for the facile incorporation of the BCP core as a replacement for aniline or N-methylaniline moieties, which are common in many bioactive compounds. This guide will explore the fundamental "mechanism of action" of the BCP scaffold—not as a pharmacologically active agent itself, but as a strategic tool for molecular property optimization.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Structural and Physicochemical Analysis

The BCP core is a highly strained, rigid, propeller-shaped molecule. Its utility as a bioisostere stems from its unique geometry, which mimics the linear distance and substituent exit vectors of a 1,4-disubstituted phenyl ring.[2]

Structural Comparison with the Phenyl Ring

The distance between the two bridgehead carbons (C1 and C3) of the BCP core is comparable to the distance between the para-carbons of a benzene ring, allowing it to span a similar distance in a receptor binding pocket.[2] However, unlike the flat, sp2-hybridized phenyl ring, the BCP core is composed entirely of sp3-hybridized carbons, imparting a distinct three-dimensional character.

cluster_0 Bioisosteric Comparison Phenyl 1,4-Disubstituted Phenyl Ring BCP 1,3-Disubstituted Bicyclo[1.1.1]pentane Phenyl->BCP Structural & Electronic Mimicry Details_Phenyl Planar sp2 carbons π-electron cloud Prone to oxidation Phenyl->Details_Phenyl Details_BCP 3D sp3 carbons Saturated, rigid Metabolically robust BCP->Details_BCP

Caption: Structural and electronic differences between a phenyl ring and a BCP core.

Core Mechanism of Physicochemical Property Enhancement

The replacement of a planar aromatic ring with a saturated, 3D BCP scaffold fundamentally alters a molecule's physical properties. This is the core "mechanism" by which BCPs improve drug-like characteristics.

  • Improved Solubility: The 3D shape of the BCP core disrupts the efficient crystal lattice packing that is common with flat aromatic molecules. This lower lattice energy translates to improved aqueous solubility. Furthermore, the replacement of a lipophilic arene with a more polar saturated core reduces the overall lipophilicity (logP) of the molecule.[4]

  • Enhanced Metabolic Stability: Aromatic rings are common sites of metabolism by CYP450 enzymes, often undergoing hydroxylation to form reactive intermediates. The saturated sp3 carbons of the BCP ring are significantly more resistant to this type of oxidative metabolism, leading to increased metabolic stability and a longer in vivo half-life.[1]

  • Reduced Non-Specific Binding: The strong π-π stacking interactions formed by phenyl rings can lead to non-specific binding to proteins and other biological macromolecules. The BCP scaffold, lacking a π-system, has a reduced propensity for such non-specific interactions, which can improve the therapeutic window of a drug candidate.[1]

Case Study: BCP in a γ-Secretase Inhibitor

A seminal example demonstrating the power of BCP as a bioisostere is the modification of a γ-secretase inhibitor developed for the potential treatment of Alzheimer's disease.[5]

Researchers replaced a para-substituted fluorophenyl group in the parent compound (BMS-708,163) with a BCP moiety. The resulting analogue was evaluated for its biological activity and physicochemical properties.

Compound γ-Secretase Inhibition (IC50) Aqueous Solubility Passive Permeability
Parent (Phenyl)0.28 nMLowModerate
BCP Analogue0.41 nMImproved Improved

Data Summary: The BCP analogue retained potent inhibitory activity while demonstrating significant improvements in both aqueous solubility and passive membrane permeability, key attributes for an orally bioavailable drug.[5] This case provides strong evidence for the BCP scaffold's ability to enhance drug-like properties without compromising on-target potency.

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride

The synthesis of BCP amine building blocks has been a significant area of research, with scalable methods now available. A common route proceeds from [1.1.1]propellane, a highly strained precursor.

Protocol: Radical Amination of [1.1.1]Propellane

This protocol is a conceptual representation based on modern synthetic strategies.[6]

  • Reaction Setup: In a nitrogen-purged flask, dissolve [1.1.1]propellane in a suitable solvent such as THF.

  • Radical Initiation: Add a nitrogen-centered radical precursor (e.g., an N-acyloxyphthalimide derivative) and a radical initiator such as AIBN or a photoredox catalyst.

  • Radical Addition: The nitrogen-centered radical adds to one of the bridgehead carbons of [1.1.1]propellane, opening the central bond to form a BCP-radical intermediate.

  • Radical Trapping: The BCP-radical is then trapped by a hydrogen atom donor (e.g., a thiol) to yield the protected BCP-amine.

  • Deprotection and Salt Formation: The protecting group is removed under standard conditions (e.g., acid hydrolysis), and the resulting free amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

cluster_workflow General Bioisosteric Replacement Workflow Start Identify Lead Compound with Phenyl Ring Synthesize Synthesize BCP Analogue using BCP-Amine Building Block Start->Synthesize Assay_Potency In Vitro Potency Assay (e.g., IC50) Synthesize->Assay_Potency Assay_Properties Physicochemical Profiling (Solubility, logP, Stability) Synthesize->Assay_Properties Compare Compare Data: Parent vs. BCP Analogue Assay_Potency->Compare Assay_Properties->Compare Optimize Further Optimization or Advance to In Vivo Studies Compare->Optimize Properties Improved? End Optimized Candidate Optimize->End

Caption: A typical workflow for evaluating a BCP-based bioisosteric replacement.

Protocol: Aqueous Solubility Assessment (Thermodynamic Solubility)
  • Sample Preparation: Add an excess of the test compound (e.g., the BCP analogue) to a phosphate-buffered saline (PBS) solution (pH 7.4) in a microcentrifuge tube.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV method.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion and Future Perspectives

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride and related BCP building blocks are not drugs in themselves, but rather powerful enablers of modern drug discovery. Their "mechanism of action" is rooted in fundamental principles of physical organic chemistry, allowing for the strategic replacement of problematic aromatic moieties to enhance the drug-like properties of therapeutic candidates. The ability of the BCP scaffold to improve solubility, increase metabolic stability, and maintain or even enhance biological activity has been demonstrated across numerous medicinal chemistry programs. As synthetic methods for accessing functionalized BCPs become more diverse and cost-effective, their adoption is expected to grow, paving the way for a new generation of therapeutics with superior pharmacokinetic profiles and improved safety margins.

References

  • Malkov, A. V., & Kočovský, P. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1596–1607. [Link]

  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Accounts of Chemical Research, 52(7), 1931–1943. [Link]

  • Baran, P. S., Cernijenko, A., & Chen, K. (2017). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 114(16), 4091–4096. [Link]

  • ResearchGate. (n.d.). a) Examples of bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry;... [Image]. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1). [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes [Figure]. ResearchGate. [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 988359. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in modern medicinal chemistry, lauded for its ability to serve as a bioisosteric replacement for common chemical groups such as para-substituted phenyl rings and tert-butyl moieties.[1][2] This substitution can confer advantageous physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and greater membrane permeability.[1][2] This guide explores the hypothesized biological activity of a specific BCP derivative, N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Based on its structural characteristics and the known pharmacology of related compounds, we propose that this molecule is a putative inhibitor of the Glycine Transporter 1 (GlyT1). Inhibition of GlyT1 presents a promising therapeutic strategy for central nervous system (CNS) disorders, particularly those associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia.[3][4] This document will provide a comprehensive overview of the scientific rationale for this hypothesis, detail the established roles of BCPs and GlyT1 in drug discovery, and present robust experimental protocols for the validation of this proposed biological activity.

The Bicyclo[1.1.1]pentane (BCP) Moiety: A Rising Star in Medicinal Chemistry

The bicyclo[1.1.1]pentane scaffold is a highly rigid, three-dimensional structure that has garnered significant attention as a bioisostere in drug design.[5] Its compact nature allows it to mimic the spatial arrangement of a para-substituted benzene ring, while its saturated, sp³-rich character offers a distinct advantage over flat, aromatic systems.[1][2] The incorporation of BCPs into drug candidates has been shown to improve key pharmacokinetic and pharmacodynamic parameters.[1][2]

Key Advantages of the BCP Scaffold:

  • Improved Physicochemical Properties: Replacement of aromatic rings with BCPs can lead to increased aqueous solubility and reduced lipophilicity, which are often desirable for oral drug candidates.[1]

  • Enhanced Metabolic Stability: The C-H bonds of the BCP cage are generally less susceptible to metabolic oxidation compared to the C-H bonds of aromatic rings, potentially leading to a longer half-life in vivo.[1]

  • Novel Chemical Space: The unique three-dimensional structure of BCPs allows for the exploration of novel chemical space, potentially leading to improved target engagement and selectivity.[5]

The synthesis of functionalized BCPs has become increasingly accessible, with scalable methods for the preparation of key building blocks like bicyclo[1.1.1]pentan-1-amine.[1][6] This has paved the way for the exploration of a wide range of BCP-containing compounds in drug discovery programs.

Glycine Transporter 1 (GlyT1): A Key Modulator of Glutamatergic Neurotransmission

The Glycine Transporter 1 (GlyT1) is a sodium- and chloride-dependent transporter protein primarily located in the cell membranes of glial cells and, to a lesser extent, neurons in the central nervous system.[7] Its principal function is to regulate the concentration of glycine in the synaptic cleft.[7] Glycine is an essential co-agonist at the NMDA receptor, meaning that its binding is required for receptor activation by glutamate.[4]

By clearing glycine from the synapse, GlyT1 effectively dampens NMDA receptor activity.[7] Therefore, inhibiting GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates NMDA receptor function.[3] This mechanism is of significant therapeutic interest, as NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[3]

Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Potentiation

GlyT1_NMDA_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Uptake Glutamate Glutamate Glutamate->NMDAR Agonist Binding Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening GlyT1_Inhibitor N-Methylbicyclo[1.1.1]pentan-1-amine (Hypothesized Inhibitor) GlyT1_Inhibitor->GlyT1 Inhibition

Caption: Hypothesized inhibition of GlyT1 by N-Methylbicyclo[1.1.1]pentan-1-amine leads to increased synaptic glycine, potentiating NMDA receptor activity.

The Central Hypothesis: N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride as a Putative GlyT1 Inhibitor

We propose that N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride possesses inhibitory activity at the Glycine Transporter 1. This hypothesis is predicated on the convergence of several key factors:

  • Structural Analogy: The core structure, a bicyclo[1.1.1]pentan-1-amine, provides a rigid, three-dimensional scaffold. The N-methylation adds a feature common to many centrally acting amines and can influence binding affinity and metabolic stability.

  • Physicochemical Properties: The BCP core is expected to impart favorable drug-like properties, including improved solubility and permeability, which are crucial for CNS penetration.

  • Precedent in CNS Drug Discovery: The use of small, rigid, N-alkylated amine structures is a well-established strategy in the design of CNS-active compounds, including transporter inhibitors.

While direct experimental evidence for the biological activity of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is not yet available in the public domain, its structural characteristics make it a compelling candidate for investigation as a GlyT1 inhibitor.

Experimental Validation: A Roadmap for Characterization

To test the hypothesis that N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a GlyT1 inhibitor, a series of well-established in vitro assays can be employed. The following section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for GlyT1

This assay determines the affinity of the test compound for the GlyT1 transporter by measuring its ability to displace a radiolabeled ligand.[8]

Objective: To determine the binding affinity (Ki) of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride for GlyT1.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).

  • Radioligand: [³H]-(R)-NPTS or another suitable GlyT1-specific radioligand.[8]

  • Test Compound: N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

  • Non-specific binding control: A known high-affinity GlyT1 inhibitor (e.g., Sarcosine at a high concentration).[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Plate Preparation: Add 25 µL of assay buffer, 25 µL of test compound at various concentrations (typically from 1 nM to 100 µM), or 25 µL of non-specific binding control to the wells of a 96-well plate.

  • Radioligand Addition: Add 25 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the GlyT1-expressing cell membrane suspension (typically 10-20 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Plate Preparation (Buffer, Compound, Control) B Add Radioligand ([³H]-(R)-NPTS) A->B C Add Cell Membranes (Expressing GlyT1) B->C D Incubate (60 min at RT) C->D E Filter & Wash (Separate bound/unbound) D->E F Scintillation Counting (Quantify radioactivity) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Step-by-step workflow for the GlyT1 radioligand binding assay.

Cell-Based Glycine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[9][10]

Objective: To determine the functional potency (IC₅₀) of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in inhibiting glycine transport.

Materials:

  • CHO-K1 cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a).[9]

  • [³H]glycine.

  • Test Compound: N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • 96-well cell culture plates.

  • Cell lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Cell Seeding: Seed the GlyT1-expressing cells into a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate for 10-20 minutes at 37°C with uptake buffer containing various concentrations of the test compound.

  • Initiation of Uptake: Add [³H]glycine to each well to initiate the uptake. The final concentration of glycine should be close to its Km for the transporter.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the percentage inhibition of glycine uptake at each concentration of the test compound relative to the control (no compound). Plot the percentage inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Hypothetical Pharmacological Profile of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride at GlyT1

AssayParameterValue
Radioligand BindingKi (nM)[To be determined]
Glycine UptakeIC₅₀ (nM)[To be determined]

A low nanomolar Ki and IC₅₀ value would provide strong evidence for the potent interaction of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride with the Glycine Transporter 1.

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous hypothesis for the biological activity of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride as a Glycine Transporter 1 inhibitor. The rationale is grounded in the established role of the bicyclo[1.1.1]pentane motif as a valuable bioisostere in medicinal chemistry and the therapeutic potential of GlyT1 inhibition for the treatment of CNS disorders. The detailed experimental protocols provided offer a clear path for the validation of this hypothesis.

Should the proposed biological activity be confirmed, further studies would be warranted to explore the in vivo efficacy, pharmacokinetic profile, and safety of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in relevant animal models of schizophrenia and other CNS disorders. The exploration of this and related BCP-containing compounds could open up new avenues for the development of novel therapeutics with improved properties.

References

  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1403–1411.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

  • Pellicciari, R., Raimondi, L., Marinozzi, M., Natalini, B., Costantino, G., & Thomsen, C. (1996). (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)-glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist. Journal of Medicinal Chemistry, 39(15), 2874–2876.
  • Brown, F. J., Anderson, C. L., Coyle, J. T., Deeter, J. B., Fensome, E. D., Johnson, C. L., ... & Whitehead, F. W. (1999). [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. Journal of medicinal chemistry, 42(9), 1537–1545.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Mallorga, P. J., Williams, J. B., Jacobson, M., Marques, R., Smith, S., Vige, X., ... & Conn, P. J. (2003). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Molecular pharmacology, 64(4), 983–992.
  • Kopec, K. K., Webber, K. M., Fisher, J. M., Gentry, P. R., Jones, K. M., Lindsley, C. W., & Conn, P. J. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ASSAY and Drug Development Technologies, 7(5), 456–467.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 8967–8980.
  • Lindsley, C. W., & Emmitte, K. A. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1865–1874.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Riddell, D. R. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116.
  • Wanner, K. T., & Höfner, G. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(24), 3762–3772.
  • Mykhailiuk, P. K. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 66(11), 1017–1026.
  • Lindsley, C. W., & Emmitte, K. A. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current topics in medicinal chemistry, 6(8), 757–766.
  • Eulenburg, V., & Gomeza, J. (2010). Glycine transporters: essential regulators of synaptic transmission. Biological chemistry, 391(7), 775–782.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Riddell, D. R. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Zafra, F., Aragón, C., & Giménez, C. (2006). Glycine transporter type-1 and its inhibitors. Current topics in medicinal chemistry, 6(2), 181–186.
  • Peng, B., & Hong, X. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1014185.
  • Varga, B., & Tuka, B. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 25(3), 1787.
  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). Convenient Preparation of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes using [1.1.1]Propellane. European Journal of Organic Chemistry, 2004(18), 3821–3830.
  • Mousseau, J. J., & Anderson, E. A. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters, 21(17), 6800–6804.
  • Carstens, B. A., & Motin, M. A. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Molecular Neuroscience, 15, 888301.
  • Varga, B., & Tuka, B. (2024). Glycine Transporter 1 Inhibitors Minimize the Analgesic Tolerance to Morphine. International Journal of Molecular Sciences, 25(20), 11339.

Sources

Methodological & Application

Application Notes & Protocols: N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride as a Bioisostere for the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, the tert-butyl group is a ubiquitous structural motif. Its steric bulk provides a powerful tool for probing structure-activity relationships (SAR), acting as a metabolic shield, and improving target specificity. However, its incorporation often introduces undesirable physicochemical properties, such as high lipophilicity and susceptibility to oxidative metabolism at its nine equivalent C-H bonds, which can lead to poor pharmacokinetic profiles.[1][2][3]

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—offers a strategic approach to mitigate these liabilities. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier "non-classical" or "saturate" bioisostere for both para-substituted phenyl rings and, more relevantly here, the tert-butyl group.[4][5][6] This highly strained, rigid, and three-dimensional cage structure acts as a compact and metabolically robust replacement.

This guide provides a detailed technical overview and actionable protocols for the application of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride , a key building block for introducing the BCP moiety as a superior bioisostere for the N-tert-butyl group in drug discovery programs.

G cluster_0 tert-Butyl Moiety cluster_1 BCP Moiety cluster_2 Structural Comparison TB TB BCP BCP TB_label tert-Butyl (Spatially Bulky, Flexible Methyls) BCP_label Bicyclo[1.1.1]pentyl (Spatially Rigid, Linear Vectors) TB_label->BCP_label Bioisosteric Replacement

Figure 1: Bioisosteric relationship between tert-butyl and BCP moieties.

Core Advantages: Why Choose a BCP Bioisostere?

The decision to replace a tert-butyl group with a BCP moiety is driven by the pursuit of superior drug-like properties. The unique geometry of the BCP core confers several advantages that directly address the common pitfalls of its aliphatic counterpart.

  • Enhanced Metabolic Stability: The C-H bonds on the BCP cage are located at the bridgehead and bridge positions. Due to the high s-character and steric hindrance, these bonds are significantly less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes compared to the C-H bonds of a tert-butyl group.[1][3] This often translates to lower intrinsic clearance and a longer in vivo half-life.

  • Improved Aqueous Solubility: The replacement of a greasy tert-butyl group with the more polar, sp³-rich BCP scaffold can disrupt crystal packing and reduce overall lipophilicity, leading to a significant increase in aqueous solubility.[6][7] This is a critical parameter for achieving adequate drug exposure and bioavailability.

  • Reduced Lipophilicity: High lipophilicity (measured as LogP or LogD) is often associated with off-target toxicity and poor pharmacokinetic properties. The BCP moiety typically lowers the LogD of a molecule compared to a tert-butyl group, guiding candidates into a more favorable physicochemical space.[7]

  • Precise Exit Vectors: Unlike the freely rotating methyl groups of a tert-butyl moiety, the 1,3-disubstituted BCP core provides a rigid, linear scaffold. This "rod-like" nature fixes the substituent's trajectory, which can be exploited to optimize interactions with a target protein or to escape an undesirable binding pocket.

  • Intellectual Property: Employing novel scaffolds like BCP provides a clear path to new chemical matter, allowing research programs to navigate crowded patent landscapes and establish a unique intellectual property position.[7][8]

Comparative Physicochemical Properties
PropertyTypical R-N(H)-tert-butyl AnalogTypical R-N(H)-BCP AnalogRationale for Improvement
Metabolic Stability (HLM t½) Low to ModerateHigh BCP cage C-H bonds are less prone to CYP-mediated oxidation.[3][7]
Aqueous Solubility LowModerate to High Increased sp³ character and reduced planarity disrupts crystal lattice, improving solvation.[6]
Lipophilicity (LogD at pH 7.4) HighLower The BCP core is inherently less lipophilic than the tert-butyl group.
Molecular Shape Globular, FlexibleRigid, Linear Provides precise, non-flexible vector for substituents.

Experimental Guide: Synthesis and Incorporation Protocols

The following protocols provide a framework for the synthesis and integration of the N-methyl-BCP amine into target molecules.

workflow cluster_synthesis Synthesis of Building Block cluster_incorporation Incorporation into Target start Bicyclo[1.1.1]pentan-1-amine (Parent Scaffold) step1 N-Methylation (e.g., Reductive Amination) start->step1 product N-Methylbicyclo[1.1.1]pentan-1-amine (Target Building Block) step1->product step2 Amide Coupling (HATU, EDC, etc.) product->step2 reagent Target Molecule (R-COOH) reagent->step2 final Final BCP-Containing Drug Analog step2->final

Figure 2: Workflow for synthesis and incorporation of the N-methyl-BCP moiety.

Protocol 1: N-Methylation of Bicyclo[1.1.1]pentan-1-amine

Objective: To synthesize the target building block, N-Methylbicyclo[1.1.1]pentan-1-amine, from its commercially available primary amine precursor. This protocol uses a standard reductive amination procedure.

Materials and Reagents:

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride (commercially available)[9]

  • Paraformaldehyde or aqueous formaldehyde (37 wt. %)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq).

  • Add DCM (or DCE) to form a suspension (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add paraformaldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing over-alkylation or reduction of other functional groups.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the free base as a volatile oil.

  • To prepare the stable hydrochloride salt, dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (1 M) dropwise until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization: Confirm structure and purity (>98%) via ¹H NMR, ¹³C NMR, and LC-MS. The hydrochloride salt is a white solid with a melting point around 240 °C (decomposes).[10]

Protocol 2: Amide Coupling with a Carboxylic Acid

Objective: To demonstrate the use of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in forming a new drug analog via a standard amide bond formation.

Materials and Reagents:

  • Target Carboxylic Acid (R-COOH)

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and stir for 5 minutes. Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization for chiral acids and drives the reaction to completion.

  • Add N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq). The DIPEA neutralizes both the amine salt and the acid, facilitating the reaction.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, water, and finally, brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the pure amide product.

Application & Evaluation: Validating the Bioisosteric Swap

After synthesizing the new BCP analog, it is critical to perform a head-to-head comparison against the original tert-butyl compound to validate the benefits of the replacement.

G cluster_compounds Test Compounds cluster_assays Comparative Assays cluster_data Data Output & Analysis tBu Parent cpd (R-tBu) Sol Aqueous Solubility Assay tBu->Sol LogD LogD7.4 Measurement tBu->LogD MetStab Metabolic Stability (HLM/Hepatocytes) tBu->MetStab BCP BCP Analog (R-BCP) BCP->Sol BCP->LogD BCP->MetStab Data Compare: - Solubility (µg/mL) - LogD Value - Intrinsic Clearance (CLint) Sol->Data LogD->Data MetStab->Data

Figure 3: Workflow for the comparative evaluation of bioisosteres.

Protocol 3: Comparative In Vitro Metabolic Stability Assay

Objective: To determine and compare the intrinsic clearance (CLint) of the tert-butyl and BCP analogs in human liver microsomes (HLM).

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (tert-butyl and BCP analogs), 10 mM stock in DMSO

  • Control compounds (e.g., Verapamil for high clearance, Propranolol for moderate clearance)

  • Acetonitrile (ACN) containing an internal standard (IS) for protein precipitation

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix in phosphate buffer containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system.

  • Compound Dilution: Serially dilute test compounds in buffer to achieve a final incubation concentration of 1 µM. Keep the final DMSO concentration below 0.1%.

  • Incubation (T₀): In a 96-well plate, add 50 µL of the compound dilution. To initiate the reaction for the T₀ time point, add 50 µL of the HLM/NADPH master mix and immediately quench with 100 µL of ice-cold ACN with IS.

  • Incubation (Time Course): For other time points (e.g., 5, 15, 30, 60 minutes), pre-warm the plate with the compound dilutions to 37 °C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed HLM/NADPH master mix to each well at staggered intervals.

  • Incubate the plate at 37 °C with shaking.

  • At each designated time point, quench the respective reactions by adding 100 µL of ice-cold ACN with IS.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Calculation: Plot the natural log of the peak area ratio (compound/IS) versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Expected Outcome: The BCP analog is expected to exhibit a significantly lower clearance rate (longer t½) compared to its tert-butyl counterpart, demonstrating its superior metabolic stability.

References

  • Synthesis of N,N-dibenzyl-2-methylbicyclo[1.1.1]pentan-1-amine. University of Southampton Research Repository. [Link]

  • Bicyclo[1.1.1]Pentan-1-Amine Hydrochloride | Chemsrc. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - ResearchGate. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PubMed Central. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - French-Ukrainian Journal of Chemistry. [Link]

  • Metabolically Stable tert-Butyl Replacement - PubMed. [Link]

  • Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization - ChemRxiv. [Link]

  • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride - PubChem. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. [Link]

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Semantic Scholar. [Link]

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane - ACS Publications. [Link]

Sources

Bicyclo[1.1.1]pentane (BCP): A Practical Guide to a Next-Generation Phenyl Ring Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, prized for its rigid structure and ability to serve as a scaffold for functional group elaboration. However, its planarity and lipophilicity often contribute to undesirable drug-like properties, including poor aqueous solubility, high metabolic turnover, and off-target toxicity.[1][2][3] The concept of "escaping from flatland"—replacing flat, aromatic moieties with three-dimensional, saturated scaffolds—has emerged as a powerful strategy to mitigate these liabilities.[2]

Among the various non-classical bioisosteres, the bicyclo[1.1.1]pentane (BCP) moiety has risen to prominence as a highly effective surrogate for the 1,4-disubstituted phenyl ring.[1][4][5][6] This strained, cage-like structure successfully mimics the geometry and substituent exit vectors of a para-substituted benzene ring while conferring significant improvements in physicochemical properties.[4][6] BCP analogues frequently exhibit enhanced solubility, greater metabolic stability, and reduced non-specific binding, making them an invaluable tool for drug hunters seeking to optimize lead compounds.[1][2][6]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the BCP motif, including a comparative analysis of its properties versus the phenyl ring, detailed synthetic protocols for key building blocks, and illustrative case studies demonstrating its successful application in drug discovery programs.

Comparative Analysis: BCP vs. Phenyl Ring

The decision to replace a phenyl ring with a BCP is driven by the profound impact of this substitution on a molecule's physicochemical profile. The BCP core, being a fully saturated (sp³-rich) system, fundamentally alters properties like lipophilicity and solubility compared to its flat, aromatic (sp²-rich) counterpart.

Key Physicochemical Property Comparison

The following table summarizes the typical effects observed when replacing a 1,4-disubstituted phenyl ring with a 1,3-disubstituted BCP moiety, with quantitative data drawn from published case studies.

PropertyPhenyl AnalogueBCP AnalogueRationale & Impact
Lipophilicity (LogD) Typically HigherLower The sp³-rich, non-aromatic nature of BCP reduces lipophilicity, which can decrease non-specific binding and improve aqueous solubility.[7]
Example 1 (GSM)[7]>4.03.1~1 log unit reduction.
Example 2 (LpPLA2 Inhibitor)6.37.0Increased in this specific case, highlighting that the overall molecular context is critical.[4]
Aqueous Solubility Typically LowerHigher Reduced planarity and lipophilicity disrupt crystal lattice packing and improve solvation.[2][7][8]
Example 1 (GSM, Series 3-1)[7]<0.1 µg/mL1.1 µg/mL>10-fold improvement.
Example 2 (IDO1 Inhibitor)[2]<1 µg/mL>880 µg/mL>880-fold improvement.
Example 3 (LpPLA2 Inhibitor)[4]399 µg/mL>1000 µg/mL~3-fold improvement.
Metabolic Stability Susceptible to CYP450 oxidationMore Stable BCPs lack aromatic C-H bonds prone to oxidation into reactive quinone-like species. The high C-H bond dissociation energy of the bridgehead protons imparts significant metabolic robustness.[1][6][9]
Example (Antimalarial)[9]Lower StabilitySignificantly Improved BCP derivative showed lower clearance and a more favorable metabolic profile in liver microsomes.[9]
Molecular Geometry Planar (180° exit vectors)Linear (180° exit vectors)The distance between substituents at C1 and C3 of the BCP is ~1.9 Å, shorter than the ~2.8 Å of a 1,4-disubstituted phenyl ring. This geometric similarity allows BCP to act as a rigid spacer, mimicking the vectorality of the original phenyl ring.[4][7]

Synthetic Strategies and Protocols

The widespread adoption of BCPs has been fueled by the development of robust and scalable synthetic routes. The most common precursor is the highly strained hydrocarbon [1.1.1]propellane , which readily undergoes radical addition reactions to open the central bond and install functional groups at the two bridgehead positions.[1][10]

Below are foundational protocols for generating key BCP building blocks that are essential for medicinal chemistry programs.

Workflow for BCP Building Block Synthesis

The general strategy involves the generation of [1.1.1]propellane followed by a radical-mediated functionalization.

BCP_Synthesis_Workflow cluster_0 [1.1.1]Propellane Generation cluster_1 Radical Functionalization cluster_2 Key BCP Building Blocks Propellane [1.1.1]Propellane Radical_Addition Radical Addition to Central C-C Bond Propellane->Radical_Addition Diacid BCP Diacid Radical_Addition->Diacid Dihalide BCP Dihalide Radical_Addition->Dihalide Amine BCP Amine Radical_Addition->Amine Boronate BCP Boronate Radical_Addition->Boronate

Caption: General workflow for synthesizing key BCP building blocks from [1.1.1]propellane.

Protocol 1: Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes a large-scale synthesis of a versatile BCP diacid, which can be further derivatized into a variety of useful building blocks. The procedure is adapted from Mykhailiuk, P. K., et al.

Step 1: Photochemical [2+2] Cycloaddition (Flow Chemistry)

  • Rationale: This key step constructs the BCP core via a photochemical reaction between [1.1.1]propellane and biacetyl. Using a flow chemistry setup allows for safe, scalable, and efficient irradiation.

  • Procedure:

    • Prepare a solution of [1.1.1]propellane and biacetyl in a suitable solvent (e.g., acetone).

    • Pump the solution through a flow reactor equipped with a high-power UV LED lamp (e.g., 365 nm).

    • Maintain the reactor at a controlled temperature (e.g., 0-10 °C).

    • Collect the output containing the diketone product. The solvent can be removed under reduced pressure.

Step 2: Haloform Reaction to Diacid

  • Rationale: The diketone intermediate is oxidized using a haloform reaction to yield the target dicarboxylic acid. This is a classic and robust transformation.

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite by adding bromine dropwise to a cooled (0 °C) solution of sodium hydroxide in water.

    • Dissolve the diketone from Step 1 in a co-solvent like dioxane.

    • Add the diketone solution dropwise to the cooled sodium hypobromite solution.

    • Allow the mixture to stir overnight at room temperature.

    • Perform a workup: extract with an organic solvent (e.g., CH₂Cl₂) to remove organic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.

Protocol 2: Synthesis of 1-Iodo-bicyclo[1.1.1]pentane Derivatives

This protocol details a light-mediated synthesis of BCP iodides, which are versatile handles for cross-coupling and other functionalization reactions.[1][10]

  • Rationale: This method leverages the radical addition of alkyl iodides to [1.1.1]propellane. The reaction is initiated by light, avoiding the need for catalysts or additives, making it exceptionally clean and scalable.[1][10]

  • Procedure:

    • In a suitable reaction vessel, combine the desired alkyl iodide and a solution of [1.1.1]propellane in a solvent like pentane or THF.

    • Irradiate the mixture with a light source (e.g., a simple household lamp or a specific wavelength LED) at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, the reaction mixture can often be concentrated under reduced pressure to yield the product in high purity, suitable for direct use in subsequent steps.[10]

Protocol 3: Copper-Mediated Synthesis of Bicyclo[1.1.1]pentylamines (BCPAs)

This protocol provides a reliable method for C-N coupling to generate BCP-amines, which are important non-classical bioisosteres of anilines.[11][12]

  • Rationale: Anilines are a common motif in drugs but can be associated with toxicity. BCPAs serve as sp³-rich mimics that can mitigate these risks.[13] This protocol uses a copper-catalyzed coupling, which is often more amenable to high-throughput synthesis than palladium-based methods for this specific transformation.[11][12]

  • Procedure:

    • To a reaction vial, add the iodo-BCP building block, the desired amine or N-heterocycle nucleophile, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add a polar aprotic solvent such as DMSO or DMF.

    • Seal the vial and heat the reaction mixture to a specified temperature (e.g., 80-120 °C) for several hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product using column chromatography to obtain the desired BCP-amine.

Application in Medicinal Chemistry: Case Studies

The true value of the BCP bioisostere is demonstrated in its application to real-world drug discovery projects, where it has been used to overcome critical ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical hurdles.

Logical Flow of Bioisosteric Replacement

The following diagram illustrates the decision-making process where a problematic phenyl-containing lead compound is optimized using a BCP replacement strategy.

BCP_Strategy Start Phenyl-Containing Lead Compound Problem Identified Liabilities: - Poor Solubility - High Metabolic Turnover - Planarity Issues Start->Problem ADME/ Tox Profiling Strategy Bioisosteric Replacement Strategy Problem->Strategy Hypothesize Solution Synthesis Synthesize BCP Analogue Strategy->Synthesis Execute Result Optimized Candidate: ✓ Improved Solubility ✓ Enhanced Stability ✓ 3D Chemical Space Synthesis->Result Analyze Properties

Sources

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride for CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride for CNS Drug Discovery

Abstract

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is fraught with challenges, primarily the restrictive nature of the blood-brain barrier (BBB) and the prevalence of metabolic liabilities in traditional aromatic scaffolds. A paradigm shift towards three-dimensional, sp³-rich molecular architectures has identified the bicyclo[1.1.1]pentane (BCP) core as a transformative bioisostere. This guide provides a detailed technical overview of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block for introducing the BCP motif into CNS drug candidates. We will explore the scientific rationale for its use, present detailed protocols for its synthetic incorporation and subsequent in vitro evaluation, and offer insights into data interpretation, empowering researchers to leverage this unique scaffold to design next-generation CNS therapeutics with superior drug-like properties.

The BCP Scaffold: A Paradigm Shift in CNS Drug Design

For decades, medicinal chemistry has relied heavily on aromatic rings, particularly the para-substituted phenyl group, to construct bioactive molecules. While effective for target binding, these flat, lipophilic structures often contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic turnover through cytochrome P450-mediated oxidation.[1] In CNS drug discovery, these liabilities are magnified, as they hinder a molecule's ability to cross the BBB and achieve therapeutic concentrations in the brain.[2]

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful solution to these challenges.[3] As a saturated, rigid, three-dimensional cage, it serves as a non-classical bioisostere for the para-substituted phenyl ring, alkyne, and tert-butyl groups.[4][5] Its unique geometry mimics the linear exit vectors of a 1,4-disubstituted benzene ring while occupying a smaller, less lipophilic volume.[5] This structural modification can profoundly and positively impact a compound's developability profile.

Key Advantages of the BCP Scaffold in CNS Drug Discovery:

  • Improved Solubility: The replacement of a flat, aromatic ring with a saturated, sp³-rich BCP core disrupts crystal packing and reduces lipophilicity, often leading to a dramatic increase in aqueous solubility.[6][7]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP cage, particularly at the bridgehead positions, are significantly stronger and less susceptible to oxidative metabolism compared to those on a phenyl ring, mitigating a common route of drug clearance.[1][8]

  • Increased Permeability: By reducing lipophilicity and disrupting planarity, the BCP motif can improve passive permeability across biological membranes, a critical factor for BBB penetration.[7][9]

  • Novel Chemical Space Exploration: The rigid, 3D nature of the BCP scaffold provides fixed exit vectors for substituents, allowing for precise and predictable exploration of the target's binding pocket in three dimensions.[1]

cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement A para-Substituted Phenyl Ring B High Lipophilicity Poor Solubility Metabolic Liability A->B Leads to C Bicyclo[1.1.1]pentane (BCP) Core A->C D Lower Lipophilicity Improved Solubility Metabolic Stability Enhanced Permeability C->D Imparts

Diagram 1. Bioisosteric replacement of a phenyl ring with a BCP core.

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride: A Key Building Block

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a versatile and readily available chemical reagent that serves as a direct precursor for incorporating the N-methyl-BCP motif into drug candidates. The hydrochloride salt form enhances stability and simplifies handling and weighing.

PropertyValueSource
CAS Number 1886967-09-4[10][11]
Molecular Formula C₆H₁₂ClN[11]
Molecular Weight 133.62 g/mol [11][12]
Appearance White to off-white solid[13]
Storage Store in a dry, sealed place, often refrigerated.[11][14]Hygroscopic.

Experimental Protocols & Methodologies

Protocol 1: Handling, Storage, and Stock Solution Preparation

Causality: Proper handling and storage are critical for maintaining the integrity of the reagent. As a hydrochloride salt, the compound is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent absorption of moisture, which can affect weighing accuracy and reactivity.

  • Materials:

    • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 1886967-09-4)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Analytical balance

    • Vortex mixer

    • Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves

  • Procedure:

    • Allow the reagent container to equilibrate to room temperature before opening to minimize moisture condensation.

    • Working in a fume hood, weigh the desired amount of the hydrochloride salt into a clean, dry vial.

    • Add the required volume of anhydrous DMSO (or other suitable solvent) to achieve the target concentration (e.g., 100 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C in a desiccated container. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Troubleshooting:

    • Incomplete Dissolution: If the salt does not fully dissolve, sonication or gentle heating (e.g., to 30-40°C) can be applied. Ensure the solvent is of high purity and anhydrous.

Protocol 2: Synthetic Incorporation via Amide Coupling

Causality: Amide bond formation is a cornerstone reaction in medicinal chemistry. This protocol details a standard procedure to couple the free amine (generated in situ from the hydrochloride salt) with a carboxylic acid. The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is essential to neutralize the HCl salt and the acid formed during the coupling reaction, driving the reaction to completion. HATU is a highly efficient coupling reagent that minimizes side reactions and epimerization of chiral centers.

Start N-Methyl-BCP-Amine HCl + Carboxylic Acid (R-COOH) Step1 Dissolve in DMF Add DIPEA (Base) Start->Step1 Step2 Add HATU (Coupling Reagent) Step1->Step2 Step3 Stir at RT (Reaction) Step2->Step3 Step4 Aqueous Workup (Quench & Extract) Step3->Step4 Step5 Purification (e.g., Chromatography) Step4->Step5 End Final BCP-Amide Compound Step5->End

Diagram 2. General workflow for amide coupling synthesis.
  • Materials:

    • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

    • Carboxylic acid of interest (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF

    • Ethyl acetate, Saturated aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq).

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The base neutralizes the hydrochloride salt, liberating the free amine for reaction.

    • Add HATU (1.1 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired amide product.

  • Expected Results: A pure amide product, characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro CNS Property Assessment Cascade

Causality: A tiered, sequential approach to in vitro testing is efficient for prioritizing compounds. Early assessment of fundamental physicochemical properties (solubility, permeability) allows for the rapid deselection of compounds with a low probability of success before committing resources to more complex and costly biological assays.[15]

A Synthesized BCP Compound B Kinetic Solubility Assay A->B High Solubility? C PAMPA-BBB Permeability Assay B->C Yes D Microsomal Stability Assay C->D High Permeability? E In Vitro Target Potency Assay D->E Yes F Candidate for In Vivo Studies E->F High Stability & Potency?

Diagram 3. Tiered in vitro cascade for evaluating CNS drug candidates.

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[16] It is a cost-effective method for predicting CNS penetration potential in the early stages of drug discovery.[15]

  • Materials:

    • PAMPA plate (e.g., 96-well format with a filter donor plate and an acceptor plate)

    • Porcine brain lipid (PBL) or equivalent lipid mixture

    • Dodecane

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds and control compounds (high/low permeability)

    • Plate reader (UV-Vis)

  • Procedure:

    • Membrane Coating: Carefully paint the filter of each well in the donor plate with a solution of brain lipid in dodecane (e.g., 5 µL of 20 mg/mL PBL).

    • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Donor Plate: Prepare test and control compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM). Add 300 µL of this solution to the corresponding wells of the coated donor plate.

    • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

    • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to plate geometry and incubation time.

  • Data Interpretation:

Permeability (Pe, 10⁻⁶ cm/s)CNS Penetration Prediction
> 4.0High (Likely to cross BBB)
2.0 - 4.0Medium (BBB crossing uncertain)
< 2.0Low (Unlikely to cross BBB)
(Note: Thresholds are a general guide and may vary between labs).

Case Study: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

The power of the BCP scaffold is exemplified in the development of γ-secretase inhibitors (GSIs) for potential Alzheimer's disease therapy.[7] Researchers at Pfizer replaced a central para-substituted fluorophenyl ring in a potent GSI (compound 1 ) with a BCP core to generate compound 3 .

CompoundAβ₄₂ IC₅₀ (nM)PAMPA Pe (10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
1 (Phenyl)0.860.10.1
3 (BCP)0.701.9 >66.7
(Data adapted from Stepan, A. F., et al. J. Med. Chem. 2012, 55, 3414–24)[7]

The results were remarkable. The BCP analog 3 maintained equipotent enzymatic inhibition while demonstrating a >19-fold improvement in passive permeability and a >660-fold increase in aqueous solubility.[7] This dramatic enhancement in drug-like properties translated to superior oral absorption and exposure in in vivo models, underscoring the BCP motif's potential to rescue promising compounds plagued by poor pharmacokinetics.[7]

Conclusion and Future Perspectives

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is more than just a chemical building block; it is an enabling tool for modern CNS drug discovery. By providing a straightforward entry point to incorporate the BCP scaffold, it allows medicinal chemists to systematically address fundamental challenges of solubility, metabolic stability, and brain penetration. The growing body of literature showcasing the successful application of BCPs continues to validate this strategy.[4][8][17] As synthetic methodologies for accessing diverse and functionalized BCPs continue to expand, their role in the design of innovative and effective CNS therapeutics is set to grow ever more prominent.[18][19][20]

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synfacts.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55, 3414–24. Available at: [Link]

  • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. ChemicalBook.
  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. ChemicalBook.
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University.
  • Safety Data Sheet for Bicyclo[1.1.1]pentan-1-amine hydrochloride. Combi-Blocks, Inc..
  • 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride 97%. Advanced ChemBlocks.
  • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Synblock.
  • N-Methylbicyclo[1.1.1]pentan-1-amine. ChemScene.
  • Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development. Nature.
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Publications.
  • Assessing molecular scaffolds for CNS drug discovery. PubMed. Available at: [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC - NIH.
  • Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies. WuXi AppTec.
  • Bicyclo[1.1.1]pentan-1-amine Hydrochloride. TCI EUROPE N.V..
  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers (RSC Publishing).

Sources

Application Notes and Protocols for N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold - A Paradigm Shift in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a perpetual endeavor. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative structural motif, offering a compelling three-dimensional alternative to traditional aromatic and aliphatic groups.[1][2] Its rigid, cage-like structure provides a unique vector for substituent placement, influencing molecular shape, and physicochemical properties in a predictable manner. N-Methylbicyclo[1.1.1]pentan-1-amine, in its hydrochloride salt form, is a key building block for introducing this valuable scaffold into drug candidates.

The BCP core is increasingly utilized as a bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes.[1] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while often maintaining or even enhancing biological activity.[1] These advantageous properties have led to a surge in the application of BCP-containing compounds in pharmaceutical research and development.

This guide provides detailed experimental protocols for key reactions involving N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols are presented with a focus on the underlying chemical principles and practical considerations to ensure successful implementation in the laboratory.

Foundational Principle: Liberation of the Free Amine

A critical first step in utilizing N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in most coupling reactions is the liberation of the free amine. The hydrochloride salt is stable and easy to handle, but the protonated amine is not nucleophilic. Therefore, a stoichiometric amount of a suitable base must be added to the reaction mixture to generate the free secondary amine in situ.

Commonly used bases for this purpose include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base can be influenced by the specific reaction conditions and the compatibility of the base with other reagents. It is crucial to ensure that the amount of base is sufficient to neutralize the hydrochloride salt and any acidic byproducts generated during the reaction.

Diagram: General Workflow for Reactions with N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

G cluster_start Starting Material cluster_activation Amine Liberation cluster_reaction Coupling Reaction cluster_purification Work-up & Purification cluster_product Final Product start N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride activation Addition of Base (e.g., TEA, DIPEA) in an aprotic solvent start->activation Step 1 amide Amide Coupling (Carboxylic Acid, Coupling Reagent) activation->amide Step 2a urea Urea Formation (Isocyanate or Carbamoyl Chloride) activation->urea Step 2b reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) activation->reductive Step 2c workup Aqueous Work-up (e.g., water, brine wash) amide->workup urea->workup reductive->workup purification Chromatography (e.g., silica gel) workup->purification Step 3 product N-Substituted N-Methylbicyclo[1.1.1]pentan-1-amine Derivative purification->product Step 4

Caption: General workflow for the derivatization of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Experimental Protocols

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for the coupling of a carboxylic acid with N-Methylbicyclo[1.1.1]pentan-1-amine using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol: HATU-Mediated Amide Coupling

Materials:

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add HATU (1.1-1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step forms the active ester.

  • In a separate flask, dissolve N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5-3.0 eq) to the amine solution. The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalents act as the base for the coupling reaction. Stir for 5 minutes.

  • Add the amine/DIPEA solution to the pre-activated carboxylic acid mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-N-methylbicyclo[1.1.1]pentan-1-amine.

  • Characterize the purified product by NMR and mass spectrometry.

Rationale for Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids.

  • DIPEA: A non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing in the coupling.

  • DMF: A polar aprotic solvent that is excellent for dissolving a wide range of reactants and facilitating the reaction.

  • Aqueous Work-up: Essential for removing the DMF, excess reagents, and water-soluble byproducts.

Table 1: Representative Amide Coupling Reaction Parameters

ComponentStoichiometry (eq)Purpose
Carboxylic Acid1.0Electrophile
N-Methylbicyclo[1.1.1]pentan-1-amine HCl1.0 - 1.2Nucleophile precursor
HATU1.1 - 1.2Coupling reagent
DIPEA2.5 - 3.0Base
Solvent-Reaction Medium (e.g., DMF)
TemperatureRoom TemperatureReaction Condition
Time2 - 16 hoursReaction Duration
Urea Formation

The synthesis of ureas is another important transformation in drug discovery. The reaction of N-Methylbicyclo[1.1.1]pentan-1-amine with an isocyanate provides a straightforward route to N,N'-disubstituted ureas.

Protocol: Synthesis of Ureas from Isocyanates

Materials:

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

  • Isocyanate of interest

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, suspend N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.1 eq) to the suspension and stir at room temperature for 15-30 minutes to generate the free amine.

  • In a separate flask, dissolve the isocyanate (1.0 eq) in the same anhydrous solvent.

  • Slowly add the isocyanate solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the mixture with additional DCM or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the desired urea derivative.

  • Characterize the final product by NMR and mass spectrometry.

Rationale for Experimental Choices:

  • Isocyanates: Highly reactive electrophiles that readily react with amines to form ureas without the need for a coupling reagent.

  • DCM/THF: Common aprotic solvents that are suitable for this type of reaction.

  • Low Temperature Addition: Helps to control the exothermicity of the reaction.

Table 2: Representative Urea Formation Reaction Parameters

ComponentStoichiometry (eq)Purpose
N-Methylbicyclo[1.1.1]pentan-1-amine HCl1.0Nucleophile precursor
Isocyanate1.0Electrophile
TEA or DIPEA1.1Base
Solvent-Reaction Medium (e.g., DCM, THF)
Temperature0 °C to Room TemperatureReaction Condition
Time1 - 4 hoursReaction Duration
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce the N-methylbicyclo[1.1.1]pentyl moiety onto a carbonyl-containing molecule.[3][4][5][6] This one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced in situ.

Protocol: Reductive Amination with an Aldehyde or Ketone

Materials:

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.0-1.2 eq).

  • Dissolve the reactants in DCM or DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the starting materials are consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tertiary amine.

  • Characterize the purified product by NMR and mass spectrometry.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than sodium borohydride.[5]

  • DCM/DCE: Common solvents for reductive amination reactions.

  • Acetic Acid: Can catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

Table 3: Representative Reductive Amination Reaction Parameters

ComponentStoichiometry (eq)Purpose
Aldehyde/Ketone1.0Electrophile
N-Methylbicyclo[1.1.1]pentan-1-amine HCl1.0 - 1.2Nucleophile precursor
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Reducing agent
Acetic Acid (optional)0.1 - 0.2Catalyst
Solvent-Reaction Medium (e.g., DCM, DCE)
TemperatureRoom TemperatureReaction Condition
Time4 - 24 hoursReaction Duration

Purification and Characterization

Purification of the N-substituted N-methylbicyclo[1.1.1]pentan-1-amine derivatives is typically achieved by silica gel column chromatography. The polarity of the eluent will depend on the specific properties of the product.

Characterization of the final products should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The characteristic signals of the BCP cage and the newly introduced substituents should be observed.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful coupling.

Conclusion

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a valuable and versatile building block for the incorporation of the BCP scaffold into molecules of interest. The protocols outlined in this guide provide a solid foundation for performing key chemical transformations, including amide coupling, urea formation, and reductive amination. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to advance their synthetic and medicinal chemistry programs. The unique properties conferred by the BCP moiety make it an exciting tool for the development of next-generation therapeutics.

References

  • University of Southampton Research Repository. (n.d.). Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Hughes, J. M. E., et al. (2020). Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. Nature Communications, 11(1), 1-8. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-117. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 85(3), 1569-1580. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Hughes, J. M. E., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters, 21(17), 6800-6804. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • PubChem. (n.d.). N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • UCL Discovery. (n.d.). Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes via Directed Bridgehead Functionalization. Retrieved from [Link]

  • Nature Communications. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Retrieved from [Link]

  • Baran Lab. (n.d.). A thesis presented by Ryan L. Gianatassio To The Scripps Research Institute Graduate Program in partial fulfillment of the requirements for the degree of Doctor of Philosophy. Retrieved from [Link]

  • TARA. (n.d.). Synthetic Advances in the C‐H Activation of Rigid Scaffold Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. Retrieved from [Link]

  • Semantic Scholar. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Retrieved from [Link]

  • JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Google Patents. (n.d.). US8044052B2 - Biaryl ether urea compounds.
  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Formal (4 + 2)-Cycloaddition of Imine-Substituted Bicyclo[1.1.1]pentanes and Alkenes. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted benzene rings and tert-butyl groups in medicinal chemistry. Its rigid, three-dimensional structure can impart improved physicochemical properties to drug candidates, such as enhanced metabolic stability, increased aqueous solubility, and better membrane permeability. N-Methylbicyclo[1.1.1]pentan-1-amine, as a key building block, allows for the introduction of this desirable motif into a wide array of molecular architectures. This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of its hydrochloride salt, a common and stable form of this unique amine.

Core Principles and Strategic Considerations

While amide bond formation is a cornerstone of organic synthesis, the unique properties of N-Methylbicyclo[1.1.1]pentan-1-amine warrant special consideration. Contrary to what its caged structure might suggest, the bridgehead amine of the BCP scaffold exhibits exceptional reactivity. This is attributed to a combination of low steric hindrance around the nitrogen atom and high intrinsic nucleophilicity.[1][2] However, as it is typically supplied as a hydrochloride salt, the choice of base and coupling agent is critical for efficient and high-yielding reactions.

The Critical Role of the Base

The primary role of the base in the coupling of an amine hydrochloride is to liberate the free amine, which is the active nucleophile. A secondary role is to neutralize any acidic byproducts generated during the activation of the carboxylic acid.

  • Stoichiometry: At least two equivalents of a non-nucleophilic organic base are generally required. The first equivalent neutralizes the hydrochloride salt, and the second equivalent facilitates the coupling reaction itself.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is dictated by the nature of the carboxylic acid partner and the desired reaction conditions. For a highly nucleophilic amine like N-Methylbicyclo[1.1.1]pentan-1-amine, a range of modern coupling agents can be successfully employed.

  • Uronium/Aminium Salts (HATU, HBTU, COMU): These reagents are highly efficient and rapid, forming activated esters that readily react with the amine.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically demanding couplings and is known to suppress racemization of chiral carboxylic acids.[4]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium-based reagents are very effective. A key advantage is their lack of reactivity towards the free amine, which can be beneficial in certain contexts.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice. Its utility is often enhanced by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or OxymaPure.

  • Phosphonic Anhydrides (T3P®): Propylphosphonic anhydride (T3P®) is a powerful dehydrating agent that efficiently promotes amide bond formation.[5] It is known for its clean reaction profiles and the water-solubility of its byproducts, which simplifies purification.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride with a generic carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and generally applicable method for a wide range of carboxylic acids, including those with stereocenters.

HATU_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification RCOOH Carboxylic Acid (1.0 eq) Mix Combine Acid, HATU, Amine HCl, and DMF RCOOH->Mix HATU HATU (1.1 eq) HATU->Mix AmineHCl N-Methylbicyclo[1.1.1]pentan-1-amine HCl (1.1 eq) AmineHCl->Mix Base DIPEA (3.0 eq) Solvent Anhydrous DMF Solvent->Mix Cool Cool to 0 °C Mix->Cool In reaction vessel AddBase Add DIPEA dropwise Cool->AddBase Warm Warm to RT, stir 1-4h AddBase->Warm Quench Dilute with EtOAc Warm->Quench Monitor by LC-MS Wash Wash with aq. LiCl, NaHCO3, and brine Quench->Wash Dry Dry (Na2SO4), filter, and concentrate Wash->Dry Purify Purify by chromatography Dry->Purify

HATU-Mediated Amide Coupling Workflow

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous Lithium Chloride (LiCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the consumption of the limiting reagent is observed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: T3P®-Mediated Amide Coupling

This protocol utilizes the powerful dehydrating agent T3P® and is particularly useful for achieving clean conversions with easy work-up. The following procedure is adapted from a documented synthesis.[7]

T3P_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification RCOOH Carboxylic Acid (1.0 eq) Mix Combine Acid, Amine HCl, Base, and Solvent RCOOH->Mix AmineHCl N-Methylbicyclo[1.1.1]pentan-1-amine HCl (1.1 eq) AmineHCl->Mix Base Pyridine or TEA (3.0 eq) Base->Mix T3P T3P® (50% in EtOAc, 1.5 eq) Solvent Anhydrous DCM or EtOAc Solvent->Mix Cool Cool to 0 °C Mix->Cool In reaction vessel AddT3P Add T3P® solution dropwise Cool->AddT3P Stir Stir at 0 °C to RT for 1-3h AddT3P->Stir Quench Quench with water or sat. aq. NaHCO3 Stir->Quench Monitor by LC-MS Extract Extract with organic solvent Quench->Extract Wash Wash with aq. acid, and brine Extract->Wash Dry Dry (Na2SO4), filter, and concentrate Wash->Dry Purify Purify by chromatography Dry->Purify

T3P®-Mediated Amide Coupling Workflow

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq)

  • Pyridine or Triethylamine (3.0 eq)

  • T3P® (50% solution in ethyl acetate, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous HCl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq) in anhydrous DCM or EtOAc.

  • Add pyridine or triethylamine (3.0 eq) and cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with 1 M aqueous HCl and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Data Summary and Comparison

The following table provides a general comparison of the two presented protocols. The optimal choice will depend on the specific substrates and available laboratory resources.

ParameterProtocol 1: HATUProtocol 2: T3P®
Coupling Reagent HATUT3P® (50% in EtOAc)
Base DIPEAPyridine or TEA
Typical Solvent DMFDCM or EtOAc
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours1-3 hours
Work-up Requires aqueous LiCl wash to remove DMFSimpler aqueous work-up
Key Advantages High efficiency, low racemizationClean reactions, water-soluble byproducts

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial, particularly with sterically hindered carboxylic acids. Increasing the equivalents of the coupling reagent and base (e.g., to 1.5 and 4.0 eq, respectively) can also drive the reaction to completion.

  • Side Product Formation: Ensure the use of a non-nucleophilic base to prevent its acylation. The dropwise addition of the base at low temperature is also crucial.

  • Solubility Issues: N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride has good solubility in polar aprotic solvents like DMF. If using less polar solvents like DCM or EtOAc, ensure complete dissolution of the starting materials before proceeding. Sonication may aid in dissolution.

Conclusion

The amide coupling of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a highly feasible transformation that provides access to novel chemical matter incorporating the valuable BCP scaffold. The inherent high nucleophilicity of the amine allows for efficient coupling with a variety of carboxylic acids. Success hinges on the appropriate choice of a non-nucleophilic base to liberate the free amine and a suitable modern coupling reagent such as HATU or T3P®. The protocols outlined in this guide provide robust starting points for researchers and drug development professionals to effectively utilize this unique building block in their synthetic endeavors.

References

  • Lin, C.-L., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC, 2023(2), pp.202312003. Available at: [Link]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Group as a Phenyl Replacement: A Case Study in the Design of a γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), pp.3414-3424. Available at: [Link]

  • European Patent Office. (n.d.). EP4013735A1 - Bicyclic compounds as androgen receptor modulators. Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), pp.6557-6602. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), pp.2447-2467. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), pp.606-631. Available at: [Link]

  • Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), pp.53-131. Available at: [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Subiros-Funosas, L., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), pp.6-9. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), pp.9513-9524. Available at: [Link]

  • Dunetz, J. R., et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), pp.5048-5051. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), pp.133-146. Available at: [Link]

Sources

Application Note: N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The design of potent and selective protease inhibitors is a cornerstone of modern therapeutic development, yet it is frequently hampered by challenges related to poor physicochemical properties, leading to suboptimal pharmacokinetics and metabolic instability. A key strategy to overcome these hurdles is the use of bioisosteres that can mimic the spatial and electronic features of problematic moieties while improving drug-like properties. This guide details the application of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a unique building block featuring the bicyclo[1.1.1]pentane (BCP) core. We present the scientific rationale for using the BCP motif as a three-dimensional, non-planar bioisostere for common groups like tert-butyl and para-substituted phenyl rings. Detailed protocols are provided for its incorporation into a model covalent inhibitor targeting a cysteine protease, alongside methodologies for purification, characterization, and biochemical evaluation.

Introduction: The Challenge of "Drug-Likeness" in Protease Inhibitor Design

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them high-value targets for therapeutic intervention in diseases ranging from viral infections to cancer.[1][2] The design of inhibitors often starts from the natural peptide substrate, leading to peptidomimetic compounds that can potently and selectively block the enzyme's active site.[3][4]

However, a recurring challenge is translating high in vitro potency into in vivo efficacy. Many potent inhibitors fail during development due to poor drug-like properties:

  • High Lipophilicity: Bulky hydrophobic moieties (e.g., tert-butyl, phenyl rings), often required for optimal binding in protease subsites (e.g., S2 pocket), can lead to poor aqueous solubility, non-specific binding, and rapid metabolic clearance.[5][6]

  • Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of potentially toxic metabolites and short drug half-life.[5]

  • Planarity: The flat nature of phenyl rings can be suboptimal for navigating the three-dimensional architecture of an enzyme's active site.

Bioisosteric replacement is a powerful strategy to address these liabilities. By replacing a problematic chemical group with a structurally distinct but functionally similar one, it is possible to improve a compound's pharmacokinetic profile while retaining or even enhancing its potency.[7]

The Bicyclo[1.1.1]pentane (BCP) Motif: A Superior Bioisostere

The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly effective non-classical bioisostere for both tert-butyl groups and para-substituted phenyl rings.[7][8] Its unique, rigid, and three-dimensional structure confers significant advantages over these traditional motifs.

Diagram 1: Bioisosteric replacement of common motifs with the BCP core.

Key Physicochemical Advantages of the BCP Motif:

Propertytert-Butyl / p-PhenylBicyclo[1.1.1]pentane (BCP)Rationale & Advantage[5][6][8][9][10]
Structure Bulky / Planar, 2DRigid, 3D CageProvides a superior spatial exit vector, allowing for better exploration of 3D binding pockets.
Lipophilicity (clogP) HighLowerThe sp³-rich carbon framework is less lipophilic, which significantly improves aqueous solubility.
Metabolic Stability Susceptible to OxidationHighly StableSaturated C-C and C-H bonds are resistant to oxidative metabolism, increasing compound half-life.
Solubility LowHigherReduced lipophilicity and crystalline packing effects lead to marked improvements in aqueous solubility.

The use of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 1886967-09-4) provides this advanced BCP core as a ready-to-use building block.[11][12][13] The primary amine serves as a key functional handle for covalent attachment, while the hydrochloride salt form ensures its stability and solubility in polar solvents for reaction setup.

Application Case Study: Design of a Covalent Cysteine Protease Inhibitor

To illustrate the utility of this building block, we will design a hypothetical covalent inhibitor targeting a cysteine protease. Cysteine proteases, such as caspases or viral proteases like SARS-CoV-2 Mpro, utilize a catalytic cysteine residue whose thiol side chain acts as a nucleophile to cleave substrate peptide bonds.[14][15]

The catalytic cycle proceeds via a covalent thioester intermediate.[16][17] Covalent inhibitors are designed to exploit this mechanism by carrying an electrophilic "warhead" that reacts with the catalytic cysteine, forming a stable, often irreversible, covalent bond that inactivates the enzyme.[18][19]

G E_SH Enzyme (Cys-SH) + Substrate (R-CO-NHR') Step1 1. Nucleophilic Attack E_SH->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 2. Amine Leaves Intermediate->Step2 AcylEnzyme Acyl-Enzyme Intermediate (Covalent Thioester) Step2->AcylEnzyme R'-NH2 released Step3 3. Hydrolysis AcylEnzyme->Step3 E_SH_Prod Regenerated Enzyme + Cleaved Product Step3->E_SH_Prod H2O attacks

Diagram 2: Simplified catalytic mechanism of a cysteine protease.

Our strategy is to design a peptidomimetic inhibitor where the BCP moiety occupies the P2 position, a subsite that often accommodates hydrophobic residues. The N-Methylbicyclo[1.1.1]pentan-1-amine will be coupled to a scaffold containing a P1 residue and an electrophilic warhead (e.g., an α,β-unsaturated ester, a Michael acceptor).[20]

Experimental Protocols

This section provides a detailed workflow for the synthesis and evaluation of a BCP-containing protease inhibitor.

G start Start scaffold Protocol 1A: Synthesize Peptidomimetic Scaffold-COOH start->scaffold coupling Protocol 1B: Couple Scaffold with BCP-Amine Building Block scaffold->coupling purify Protocol 2: Purify Crude Product (RP-HPLC) coupling->purify characterize Protocol 3: Characterize Pure Inhibitor (LC-MS, NMR) purify->characterize assay Protocol 4: Perform Enzyme Inhibition Assay (IC50) characterize->assay end End assay->end

Diagram 3: Overall experimental workflow for inhibitor synthesis and testing.

Protocol 1: Synthesis of BCP-Inhibitor via Amide Coupling

This protocol describes the solution-phase coupling of a pre-synthesized peptidomimetic acid scaffold to N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Rationale: Standard solid-phase peptide synthesis (SPPS) builds peptides from C- to N-terminus using N-terminally protected amino acids. Since our building block is a primary amine, a solution-phase amide coupling is the most direct method for its incorporation.

Materials:

  • Peptidomimetic scaffold with a C-terminal carboxylic acid (e.g., Boc-Leu-Warhead-COOH).

  • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Anhydrous dichloromethane (DCM), Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the peptidomimetic scaffold (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature. This step forms the activated ester of the scaffold.

    • Causality Note: Pre-activation with HATU is crucial for efficient coupling, especially with sterically hindered components. DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without interfering with the coupling reaction.

  • Amine Addition: In a separate vial, dissolve N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the free amine solution dropwise to the activated scaffold solution. Let the reaction stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Deprotection (if applicable): If the scaffold contains an N-terminal Boc group, dissolve the crude product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour, then concentrate in vacuo to yield the final, deprotected crude inhibitor.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the standard method for purifying synthetic peptides and peptidomimetics, separating the target compound from impurities based on hydrophobicity.

Procedure:

  • Dissolve the crude product in a minimal volume of a suitable solvent (e.g., DMSO or Acetonitrile/Water).

  • Purify the material on a preparative C18 column using a gradient of Acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major product peak.

  • Confirm the identity of the fractions using LC-MS.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Protocol 3: Characterization

Rationale: It is essential to confirm the identity and purity of the final compound before biological testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the synthesized inhibitor. The observed mass should match the calculated exact mass. Purity can be estimated from the peak area at a specific wavelength (e.g., >95%).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The characteristic signals of the BCP core (typically broad singlets in the ¹H NMR) should be identifiable.

Protocol 4: Cysteine Protease Inhibition Assay (IC₅₀ Determination)

Rationale: This assay quantifies the potency of the synthesized inhibitor by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Materials:

  • Cysteine Protease (e.g., Papain, SARS-CoV-2 Mpro).

  • Fluorogenic substrate for the chosen protease.

  • Assay Buffer (e.g., Tris buffer at optimal pH, containing a reducing agent like DTT to ensure the catalytic cysteine is active).

  • Purified BCP-Inhibitor and a control inhibitor (e.g., the tert-butyl analogue).

  • 96-well black microplates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO. Create a series of 2-fold serial dilutions in assay buffer.

  • In the wells of the 96-well plate, add the enzyme solution.

  • Add the serially diluted inhibitor solutions to the wells (final DMSO concentration should be <1%). Include "enzyme only" (no inhibitor) and "buffer only" (no enzyme) controls.

  • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Causality Note: This pre-incubation step is particularly important for covalent inhibitors to allow time for the covalent bond formation to occur.[19]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in the reader and monitor the increase in fluorescence over time (kinetic read). The rate of reaction is proportional to the slope of the fluorescence vs. time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme only" control.

  • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results & Data Interpretation

The incorporation of the N-Methylbicyclo[1.1.1]pentan-1-amine moiety is expected to yield an inhibitor with maintained or improved potency and a significantly enhanced physicochemical profile compared to a traditional analogue.

Table 2: Comparative Data of Hypothetical Protease Inhibitors (Data is illustrative, based on established trends from literature[6][10])

ParameterInhibitor A (tert-Butyl at P2)Inhibitor B (BCP at P2) Interpretation
IC₅₀ (nM) 5045The rigid BCP cage effectively mimics the steric bulk of the tert-butyl group, maintaining potent binding in the S2 subsite.
Aqueous Solubility (µg/mL) 550The lower lipophilicity of the BCP motif leads to a significant (~10-fold) improvement in solubility, which is critical for oral bioavailability.[10]
Microsomal Stability (% remaining after 30 min) 35%85%The saturated BCP core is resistant to CYP450 oxidation, dramatically improving metabolic stability compared to moieties with readily oxidizable positions.[5]
Calculated LogP (clogP) 3.82.9A lower clogP value indicates reduced lipophilicity, correlating with better solubility and a lower risk of non-specific toxicity.[9]

Conclusion

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a valuable and strategic building block for modern medicinal chemistry, particularly in the challenging field of protease inhibitor design. By serving as a three-dimensional, metabolically robust bioisostere for lipophilic and planar moieties, its incorporation can directly address common pharmacokinetic liabilities such as poor solubility and rapid clearance. The protocols outlined in this guide provide a clear and rational pathway for synthesizing, purifying, and evaluating BCP-containing inhibitors, enabling researchers to leverage this innovative scaffold to develop next-generation therapeutics with superior drug-like properties.

References

  • Title: Emerging principles in protease-based drug discovery Source: Nature Reviews Drug Discovery (via PMC) URL: [Link]

  • Title: Cysteine protease Source: Wikipedia URL: [Link]

  • Title: Mechanisms Of Macromolecular Protease Inhibitors Source: Protein Science (via PMC) URL: [Link]

  • Title: The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry Source: Thieme Synthesis URL: [Link]

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL: [Link]

  • Title: Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Exploring the Catalytic Reaction of Cysteine Proteases Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Cysteine Protease Source: Sino Biological Website URL: [Link]

  • Title: How do cysteine proteases work... Source: Homework.Study.com URL: [Link]

  • Title: Mechanisms of Catalysis Source: Biology LibreTexts URL: [Link]

  • Title: Protease Inhibitor Source: Massive Bio URL: [Link]

  • Title: Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Structure-based Design of Protease Inhibitors: Techniques and Applications Source: Hilaris Publisher URL: [Link]

  • Title: Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Design and Synthesis of Proteinase Inhibitors Source: University of Kansas, Medicinal Chemistry URL: [Link]

  • Title: N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride Source: Chem-TCM URL: [Link]

  • Title: Introduction to Peptide Synthesis Source: Current Protocols in Protein Science (via PMC) URL: [Link]

  • Title: Planning a Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride Source: PubChem URL: [Link]

  • Title: Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides Source: RSC Advances URL: [Link]

Sources

Troubleshooting & Optimization

Bicyclo[1.1.1]pentane Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bicyclo[1.1.1]pentane (BCP) Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable bioisosteres. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering explanations and actionable steps to resolve them.

Issue 1: My reaction is producing a significant amount of an insoluble, white precipitate, and my desired BCP yield is low. What's happening?

Answer:

You are likely observing the polymerization of your [1.1.1]propellane starting material. This is one of the most common side reactions, especially in radical-mediated syntheses.[1][2][3]

Root Cause Analysis:

The high strain energy of [1.1.1]propellane (approximately 105 kcal/mol) makes its central C-C bond highly susceptible to cleavage, particularly by radical species.[4] This generates a bicyclo[1.1.1]pentyl radical. In an ideal reaction, this radical is trapped by a reagent in a chain-transfer step to form your desired product. However, if the concentration of the trapping agent is too low, or if the rate of trapping is slow, the bicyclo[1.1.1]pentyl radical can instead react with another molecule of [1.1.1]propellane, initiating a chain polymerization process that leads to the formation of poly-BCPs, often called "[n]staffanes".[1][4] This process is depicted in the diagram below.

G cluster_initiation Initiation cluster_propagation Desired Propagation cluster_side_reaction Side Reaction: Polymerization Initiator Initiator Radical_Initiator Radical_Initiator Initiator->Radical_Initiator e.g., AIBN, BEt3 Propellane_1 [1.1.1]Propellane Radical_Initiator->Propellane_1 Radical Addition BCP_Radical Bicyclo[1.1.1]pentyl Radical Propellane_1->BCP_Radical Trapping_Agent Trapping Agent (e.g., R-X) BCP_Radical->Trapping_Agent Trapping BCP_Radical_Side Bicyclo[1.1.1]pentyl Radical Desired_Product Desired 1,3-Disubstituted BCP Trapping_Agent->Desired_Product Propellane_2 [1.1.1]Propellane BCP_Radical_Side->Propellane_2 Slow Trapping leads to Addition to Propellane Dimeric_Radical Dimeric Radical ([2]Staffane Radical) Propellane_2->Dimeric_Radical Polymer Poly-BCP ([n]Staffane) Dimeric_Radical->Polymer Further Propagation

Caption: Desired vs. Undesired Radical Pathways in BCP Synthesis.

Troubleshooting Protocol:

  • Increase the Concentration of the Trapping Agent: Ensure your radical trapping agent is present in a sufficient concentration to outcompete the rate of polymerization. You may need to adjust the stoichiometry.

  • Slow Addition of [1.1.1]propellane: Instead of adding all the [1.1.1]propellane at once, consider a slow, continuous addition to the reaction mixture containing the initiator and trapping agent. This will keep the instantaneous concentration of propellane low, disfavoring polymerization. Continuous flow synthesis setups are particularly effective for this.[5][6]

  • Choose an Efficient Chain-Transfer Agent: The efficiency of the trapping agent is crucial. Reagents that lead to a high chain-transfer constant are less likely to result in oligomerization.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of polymerization relative to the desired trapping reaction.

Issue 2: My reaction is yielding a significant amount of a methylenecyclobutane derivative instead of my target BCP.

Answer:

This indicates that a ring-opening of the [1.1.1]propellane is occurring. This pathway is often mediated by transition metals, but can also be triggered by acids or certain cationic species.[7][8][9]

Root Cause Analysis:

While radical additions typically lead to the BCP core, transition metals (like copper, nickel, or palladium) can interact with [1.1.1]propellane to form a metallacarbene intermediate.[1] This intermediate can then undergo rearrangement or react with other species to form methylenecyclobutanes or other cyclobutane derivatives.[8][9] This is a distinct reaction pathway from the desired 1,3-difunctionalization that preserves the BCP scaffold.

G Propellane [1.1.1]Propellane Transition_Metal Transition Metal Catalyst (e.g., Cu(I), Ni(0)) Propellane->Transition_Metal Coordination & Cleavage Reactants Radical/Anionic Reagents Propellane->Reactants Desired Pathway Metallacarbene Metallacarbene Intermediate Transition_Metal->Metallacarbene Methylenecyclobutane Methylenecyclobutane Byproduct Metallacarbene->Methylenecyclobutane Rearrangement/ Reaction BCP_Pathway Desired BCP Product (via Radical or Anionic Pathway) Reactants->BCP_Pathway

Caption: Competing Pathways: BCP Formation vs. Ring-Opening.

Troubleshooting Protocol:

  • Scrutinize for Metal Contaminants: Ensure your glassware is scrupulously clean and that your reagents and solvents are free from trace transition metal impurities.

  • Avoid Metal Catalysts if BCP is the Goal: If your intended synthesis is a radical or anionic addition to form a BCP, avoid the use of transition metal catalysts that are known to promote ring-opening.

  • Control Acidity: In some cases, acidic conditions can promote ring-opening to cyclobutane derivatives.[8] Ensure your reaction is run under neutral or basic conditions if this is a concern.

  • Re-evaluate Your Synthetic Strategy: If you are consistently observing ring-opening, it may be that your chosen conditions inherently favor this pathway. Consult the literature for alternative, metal-free methods to synthesize your target BCP.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of side reactions in BCP synthesis from [1.1.1]propellane?

A1: The main side reactions can be categorized as follows:

  • Polymerization/Oligomerization: As discussed above, this is a major issue in radical reactions where the bicyclo[1.1.1]pentyl radical adds to another molecule of propellane.[1][4]

  • Ring-Opening to Cyclobutanes: This is prevalent in transition-metal-catalyzed reactions and can lead to various cyclobutane structures instead of the BCP core.[7][8][9]

  • Formation of [n]Staffanes: These are oligomers of BCP units. For instance, in reactions with disulfides,[1]staffanes can form as byproducts, and their separation from the desired monomeric BCP can be challenging.[1][11]

  • Byproducts from Harsh Conditions: The use of highly reactive organometallic reagents like Grignards or organolithiums can require elevated temperatures, which may lead to decomposition or other undesired side reactions.[10]

Q2: I am trying to synthesize an unsymmetrically 1,3-disubstituted BCP, but I'm getting a mixture of products. How can I improve selectivity?

A2: Synthesizing unsymmetrically 1,3-disubstituted BCPs is a significant challenge because it requires controlling the reactivity of the intermediate BCP radical or anion.[2][12] Often, multicomponent reactions are employed, but these can be difficult to control.[12][13]

Strategies to Improve Selectivity:

  • Stepwise Functionalization: A more controlled approach is a two-step process. First, perform a monofunctionalization to generate a stable, isolable BCP intermediate (e.g., a BCP-halide or BCP-boronic ester).[10][14] This intermediate can then be purified and subjected to a second, different functionalization reaction.

  • Use of Storable BCP Intermediates: The silaboration of [1.1.1]propellane yields a storable and easy-to-handle silaborated BCP that can be used as a versatile intermediate for further derivatization.[14] Similarly, 1,3-diiodobicyclo[1.1.1]pentane, often an unwanted byproduct, can be isolated and used as a stable starting material for nucleophilic substitutions.[15]

  • Multicomponent Reaction Optimization: If pursuing a one-pot synthesis, careful optimization of reaction conditions (catalyst, solvent, temperature, addition rates) is critical to favor the desired cross-coupling over homocoupling or polymerization.[12]

Q3: My purification is difficult due to a byproduct that looks like a BCP dimer. What is it and how can I avoid it?

A3: You are likely forming a[1]staffane, which is a dimer of two BCP units linked together. This is particularly common in reactions involving the insertion of [1.1.1]propellane into disulfide bonds.[11]

Formation and Prevention:

The formation of[1]staffanes versus the monomeric BCP product is often dependent on the stoichiometry of the reactants.[11]

  • Control Stoichiometry: Using an excess of the disulfide relative to [1.1.1]propellane will favor the formation of the monomeric 1,3-bissulfanylbicyclo[1.1.1]pentane. Conversely, using an excess of [1.1.1]propellane can lead to the formation of[1]staffanes and even longer oligomers.

  • Purification Challenges: The separation of BCPs and[1]staffanes can be difficult due to their similar structures. Careful column chromatography or preparative TLC may be required.[11]

Side Product ClassCommon CauseKey Prevention Strategy
Polymer/[n]Staffane Slow radical trappingSlow addition of propellane; increase trapping agent concentration
Methylenecyclobutane Transition metal catalysisUse metal-free conditions; ensure reagent/glassware purity
Symmetrical BCPs In multi-component reactionsUse a stepwise approach with stable BCP intermediates
[1]Staffanes Incorrect stoichiometryUse an excess of the trapping agent (e.g., disulfide)

References

  • Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Chemistry Portal.
  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry.
  • [1.1.1]-Propellane. Grokipedia.
  • 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin.
  • Controlled ring-opening of [1.1.1]propellane with aryl catecholato boronates to form monomeric and dimeric methylenecyclobutanes.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks.
  • Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes.
  • Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry.
  • One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme.
  • WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ACS Omega.
  • A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates.
  • Recent advances in the applications of [1.1.1]-propellane in organic synthesis.
  • A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Silaboration of [1.1.1]Propellane: A Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives.
  • Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Thieme.

Sources

Stability of bicyclo[1.1.1]pentylamines under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bicyclo[1.1.1]pentylamines (BCPAs). As the adoption of BCP motifs as bioisosteres for phenyl rings and tert-butyl groups accelerates in drug discovery, a thorough understanding of their chemical stability is critical for successful experimental outcomes.[1] BCPAs are prized for enhancing metabolic stability and aqueous solubility in drug candidates.[2][3] This guide addresses common questions and troubleshooting scenarios related to the stability of the BCP amine scaffold under typical acidic and basic laboratory conditions.

The bicyclo[1.1.1]pentane cage is a highly strained yet remarkably robust hydrocarbon framework.[4] Our field experience and a review of the literature indicate that the primary chemical reactivity of BCPAs is centered on the bridgehead amine functionality, with the cage itself exhibiting high kinetic stability under a wide range of conditions. Degradation of the BCP core is not a common experimental observation. This guide is therefore structured to address potential issues related to the amine's reactivity and the stability of common protecting groups.

Frequently Asked Questions (FAQs)

Q1: How stable is the bicyclo[1.1.1]pentane core of a BCPA to strongly acidic conditions?

The bicyclo[1.1.1]pentane cage is exceptionally stable under acidic conditions commonly used in synthetic chemistry. Numerous publications describe the use of strong acids like trifluoroacetic acid (TFA) for the deprotection of N-Boc protected BCPAs without any reported degradation of the cage structure.[5][6] Similarly, procedures involving the use of hydrochloric acid (HCl) to form or handle the hydrochloride salt are standard and do not compromise the BCP core.

While the formation of a bicyclo[1.1.1]pentyl carbocation from its precursor, [1.1.1]propellane, can be problematic and lead to decomposition, the protonation of an existing BCPA to form the ammonium salt is a stable transformation that does not lead to ring-opening.[7]

Q2: I am performing an N-Boc deprotection with TFA. Are there any specific issues I should be aware of?

While the BCP core is stable, issues can arise from the reaction conditions, particularly if sensitive functional groups are present elsewhere on the molecule.

  • Incomplete Deprotection: BCPAs are sterically hindered. Ensure sufficient equivalents of acid and adequate reaction time for complete removal of the Boc group. Monitoring by TLC or LC-MS is crucial.

  • Side Reactions with Scavengers: If your molecule contains other sensitive groups (e.g., indoles, methoxy ethers), the carbocations generated from the Boc group can cause side reactions. The use of scavengers like triethylsilane (TES) or anisole is recommended.

  • Salt Formation: The final product will be the TFA salt of the BCPA. If the free amine is required, a basic workup will be necessary.

Q3: What is the stability of BCPAs under basic conditions?

BCPAs are stable across a wide range of basic conditions. The free amine is a stable entity. Synthetic procedures frequently employ strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for reactions such as ester hydrolysis on BCPA derivatives, with no reported degradation of the BCP scaffold.[3] The use of organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in coupling reactions is also standard practice and poses no risk to the BCP core.

Q4: Can the bridgehead amine of a BCPA be N-alkylated or N-acylated without compromising the core structure?

Yes. The nucleophilicity of the bridgehead amine allows for standard N-functionalization reactions. N-acylation, N-alkylation, and reductive amination are all well-documented transformations that proceed without issue. The primary challenge is often the steric hindrance around the bridgehead position, which may require more forcing conditions (e.g., elevated temperatures, longer reaction times) compared to less hindered amines.

Q5: Are there any known conditions that can cause the bicyclo[1.1.1]pentane ring to open?

Under typical synthetic conditions used for manipulating the amine functionality (e.g., pH 1-14, temperatures from -78°C to 100°C), the BCP cage is kinetically stable and does not undergo ring-opening. The stability is a key feature that makes it a valuable scaffold in medicinal chemistry.[2][3] Ring-opening reactions are generally observed when starting from the highly strained precursor, [1.1.1]propellane, which reacts with anions, radicals, and cations to form BCP derivatives.[8] Once the BCP cage is formed, it is remarkably robust.

Troubleshooting Guides

Scenario 1: Low Yield During N-Boc Deprotection with TFA
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Increase reaction time and/or temperature. Monitor by LC-MS until starting material is consumed.The steric bulk of the BCP core can slow down the rate of deprotection compared to less hindered amines.
Product Loss During Workup The resulting BCPA ammonium salt can be highly water-soluble. Ensure the aqueous layer is saturated with NaCl before extraction with an organic solvent. Consider using a more polar solvent like ethyl acetate or a mixture including isopropanol.The polarity of the ammonium salt makes extraction into non-polar organic solvents difficult. Increasing the ionic strength of the aqueous phase and using a more polar extraction solvent can improve recovery.
Adsorption on Silica Gel If purifying the free amine by column chromatography, consider pre-treating the silica gel with a small percentage of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, purification of the Boc-protected precursor or a different salt form may be easier.The basic amine can interact strongly with the acidic silica gel, leading to streaking and poor recovery. Neutralizing the silica surface with a basic additive can mitigate this issue.
Scenario 2: Unexpected Side Product in a Reaction with a Strong Base
Potential Cause Troubleshooting Step Scientific Rationale
Reaction with Other Functional Groups If your BCPA derivative contains other base-sensitive groups (e.g., esters, epoxides), consider using a milder base or protecting those groups.The BCP amine itself is stable, but strong bases can react with other parts of the molecule. A careful review of all functional groups is necessary.
Epimerization of Adjacent Stereocenters If there is a stereocenter alpha to a carbonyl group on a substituent, strong bases can cause epimerization. Use non-nucleophilic, hindered bases (e.g., LDA, LiHMDS) at low temperatures.Enolate formation at a stereogenic center can lead to loss of stereochemical integrity. The choice of base and temperature is critical for preserving chirality.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection of a BCPA

This protocol provides a general method for the removal of a tert-butyloxycarbonyl (Boc) protecting group from a bicyclo[1.1.1]pentylamine derivative.

Workflow Diagram:

cluster_0 N-Boc Deprotection Workflow A Dissolve Boc-BCPA in DCM B Add TFA (5-10 equiv.) at 0 °C A->B C Stir at RT for 1-4 h (Monitor by LC-MS) B->C D Concentrate in vacuo C->D E Azeotrope with Toluene (optional) D->E F Isolate TFA Salt D->F G Basic Workup (e.g., aq. NaHCO3) F->G For Free Amine H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Isolate Free Amine I->J

Caption: Workflow for N-Boc deprotection of BCPAs.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected bicyclo[1.1.1]pentylamine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5-10 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Isolation of TFA Salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the bicyclo[1.1.1]pentylamine, which can be used directly in some subsequent steps. For complete removal of residual TFA, the residue can be co-evaporated with toluene.

  • Isolation of Free Amine (Optional): a. Dissolve the crude TFA salt in DCM or another suitable organic solvent. b. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic (pH > 8). c. Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free bicyclo[1.1.1]pentylamine.

Protocol 2: Stability Test Under Forcing Basic Conditions (Ester Saponification)

This protocol assesses the stability of the BCPA core during a standard ester saponification, a common transformation involving a strong base and elevated temperature.

Workflow Diagram:

cluster_1 Forced Basic Stability Test A Dissolve BCPA-Ester in THF/MeOH/H2O B Add LiOH (2-4 equiv.) A->B C Stir at RT to 50 °C (Monitor by LC-MS) B->C D Quench with Water, Remove Organics C->D E Acidify with aq. HCl to pH ~3-4 D->E F Extract with EtOAc E->F G Dry and Concentrate F->G H Analyze Product Integrity (NMR, HRMS) G->H

Caption: Workflow for basic stability assessment via saponification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the bicyclo[1.1.1]pentylamine derivative containing an ester (e.g., a methyl or ethyl ester) (1.0 equiv) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-4 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the disappearance of the starting material by LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Acidification: Dilute the residue with water and acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Isolation and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the resulting carboxylic acid by ¹H NMR, ¹³C NMR, and HRMS to confirm that the bicyclo[1.1.1]pentane core has remained intact. The characteristic signals of the BCP cage should be unchanged.

Summary of Stability

Condition Reagent Examples BCPA Core Stability Potential Issues
Strongly Acidic TFA, HCl, H₂SO₄High Incomplete reaction, side reactions on other functional groups, product isolation.
Strongly Basic NaOH, KOH, LiOHHigh Reaction with other sensitive functional groups (e.g., esters), potential for epimerization at adjacent centers.
Organic Bases TEA, DIPEA, DBUHigh Standard considerations for amine reactivity and steric hindrance.
Reductive Conditions H₂, Pd/C; NaBH₄High Reduction of other functional groups.
Oxidative Conditions m-CPBA, H₂O₂Moderate to High N-oxidation is possible. The cage itself is resistant to oxidation under many conditions.

This guide is intended to provide a starting point for researchers working with bicyclo[1.1.1]pentylamines. As with any chemical transformation, small-scale pilot reactions are always recommended to optimize conditions for your specific substrate.

References

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 997944. [Link]

  • Musacchio, A. J., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2139–2142. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Bunker, K. D., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583–9593. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 960–984. [Link]

  • Zhang, X., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Kim, J. H., et al. (2020). Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals. Angewandte Chemie International Edition, 59(21), 8225-8231. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Bunker, K. D., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Musacchio, A. J., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2139–2142. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 960–984. [Link]

Sources

Technical Support Center: Bicyclo[1.1.1]pentane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this valuable bioisostere into their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of BCPs. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.

Foundational Concepts: Understanding BCP Reactivity

Bicyclo[1.1.1]pentane is a highly strained yet remarkably stable carbocycle.[1] Its utility as a bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups has led to a surge in its use in medicinal chemistry.[2][3] The majority of BCP functionalization strategies rely on the ring-opening of [1.1.1]propellane, a highly reactive and volatile precursor.[2][4] Understanding the nature of this key intermediate is crucial for troubleshooting.

The central bond of [1.1.1]propellane is weak and readily undergoes cleavage upon reaction with radicals or anions, leading to the formation of a bridgehead BCP radical or anion. This intermediate can then be trapped by another reagent to yield a 1,3-disubstituted BCP. The efficiency and selectivity of this process are highly dependent on reaction conditions and the nature of the radical/anion precursors.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am attempting a radical addition to [1.1.1]propellane using an alkyl halide, but I am observing very low conversion of my starting material. What are the likely causes and solutions?

A1: Low conversion in radical additions to [1.1.1]propellane can stem from several factors, primarily related to inefficient radical generation or competing side reactions.

  • Inefficient Radical Initiation:

    • Thermal Initiators (e.g., AIBN, triethylborane): Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For triethylborane, which initiates at room temperature, ensure adventitious oxygen is present to start the initiation, but the reaction itself is run under an inert atmosphere to prevent quenching of the radical chain.[1]

    • Photoredox Catalysis: This is often a milder and more efficient method for generating radicals from a wider range of precursors, including challenging (hetero)aryl halides.[5] If you are using a photoredox approach, consider the following:

      • Photocatalyst Choice: The photocatalyst's redox potential must be matched to the substrate. For example, Ir(ppy)₃ is effective for many alkyl and aryl halides, while organic photocatalysts like 4CzIPN can be more suitable for certain substrates.[2][5]

      • Light Source: Ensure your light source's wavelength corresponds to the absorption maximum of the photocatalyst. The intensity of the light can also be a critical parameter. For many reactions, blue LEDs are sufficient.

      • Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas.

  • [1.1.1]Propellane Solution Titer: The concentration of [1.1.1]propellane in solution can decrease over time, even with proper storage.[4] It is advisable to titrate the solution before use to ensure accurate stoichiometry.

  • Substrate-Specific Issues:

    • Steric Hindrance: Highly hindered alkyl halides may react sluggishly. Increasing the reaction time or temperature (for thermal initiation) may be necessary.

    • Free Amines: If your substrate contains a free amine, it may complex with borane initiators, inhibiting the reaction.[1] Protection of the amine or switching to a photoredox method is recommended.

Q2: My anionic addition of an organolithium or Grignard reagent to [1.1.1]propellane is failing. What should I check?

A2: Anionic additions can be powerful but are often sensitive to reaction conditions.

  • Reagent Quality: The quality of organometallic reagents is paramount. Use freshly titrated organolithium solutions. Grignard reagents should be prepared from high-quality magnesium and dry solvents.

  • Solvent and Temperature: These reactions are highly dependent on the solvent and temperature. For example, the addition of aryl Grignard reagents may require heating in a sealed tube.[1] Ensure your solvent is rigorously dried and degassed.

  • [1.1.1]Propellane Quality: As with radical reactions, the titer of your [1.1.1]propellane solution is critical.

Issue 2: Formation of Side Products

Q3: My reaction is producing a significant amount of what appears to be oligomeric or polymeric material. What is causing this and how can I prevent it?

A3: Oligomerization is a common side reaction in BCP synthesis and arises from the BCP radical or anion intermediate reacting with another molecule of [1.1.1]propellane instead of the desired trapping agent.[6]

  • Controlling Stoichiometry and Addition Rate:

    • Use a slight excess of the radical/anion precursor relative to [1.1.1]propellane to ensure the BCP intermediate is trapped efficiently.

    • Slow addition of the [1.1.1]propellane solution to the reaction mixture containing the other reagents can help maintain a low concentration of propellane, disfavoring oligomerization.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular oligomerization.

Q4: I am observing significant amounts of reduced product (i.e., the BCP with a hydrogen at the second bridgehead position) instead of my desired 1,3-disubstituted product. Why is this happening?

A4: Unwanted reduction of the BCP radical intermediate can occur if a hydrogen atom source is present.

  • Solvent Choice: Solvents with weak C-H bonds (e.g., THF, 1,4-dioxane) can act as hydrogen atom donors. Consider switching to a more inert solvent like benzene, toluene, or dichloromethane.

  • Additives: Some additives, such as certain thiols used in radical reactions, can be potent hydrogen atom transfer (HAT) agents. While sometimes desirable for specific transformations, ensure the HAT agent is not prematurely quenching your BCP radical.[2]

  • Reaction Purity: Impurities in reagents or solvents can sometimes act as unintended hydrogen atom sources.

Issue 3: Purification Challenges

Q5: I am struggling to separate my desired BCP product from byproducts and starting materials. Do you have any tips for purification?

A5: The physical properties of BCPs can make them challenging to purify. Their nonpolar, often volatile nature requires specific purification strategies.

  • Chromatography:

    • Normal Phase: Due to their low polarity, BCPs often have low retention on silica gel. Use a low-polarity eluent system (e.g., hexanes, pentane with minimal ethyl acetate or dichloromethane) and consider using a less active stationary phase like alumina.

    • Reverse Phase: For more polar BCP derivatives, reverse-phase HPLC can be an effective purification method.

  • Crystallization: If your BCP product is a solid, crystallization can be a highly effective purification technique.

  • Distillation/Sublimation: For volatile BCP derivatives, distillation or sublimation under reduced pressure can be a viable purification method, especially for larger scales.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA) of an Alkyl Iodide to [1.1.1]Propellane

This protocol is adapted from methodologies described by Anderson et al.[5]

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the alkyl iodide (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable solvent (e.g., CH₂Cl₂, to achieve a concentration of 0.1 M).

  • Degas the solution by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Under a positive pressure of argon, add the solution of [1.1.1]propellane (1.2 equiv).

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a low-polarity eluent system.

Parameter Recommendation Rationale
Solvent Anhydrous, degassed CH₂Cl₂, MeCN, or similarPrevents quenching of the photocatalyst and side reactions.
Photocatalyst Ir(ppy)₃ or 4CzIPN (1-2 mol%)Efficiently generates radicals from a broad range of halides under visible light irradiation.[2][5]
Light Source Blue LEDs (e.g., 450 nm)Matches the absorption profile of common photoredox catalysts.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

Visualizations

Reaction Mechanism: Photoredox-Catalyzed ATRA

G cluster_photo Photoredox Cycle cluster_chain Radical Chain PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Blue Light) PC_red Reduced PC PC_star->PC_red R-X R_rad Radical (R•) PC_red->PC BCP• RX Alkyl/Aryl Halide (R-X) RX->R_rad SET BCP_rad BCP Radical (BCP•) R_rad->BCP_rad + Propellane Prop [1.1.1]Propellane Product Product (BCP-R) BCP_rad->Product + R-X

Caption: General mechanism for photoredox-catalyzed ATRA to [1.1.1]propellane.

Troubleshooting Workflow: Low Reaction Yield

G Start Low Yield Observed Check_Initiation Is radical/anion generation efficient? Start->Check_Initiation Check_Propellane Is the [1.1.1]propellane solution viable? Start->Check_Propellane Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Side_Reactions Are there competing side reactions? Start->Check_Side_Reactions Solution_Initiation Optimize initiator/catalyst concentration and conditions. Check_Initiation->Solution_Initiation No Solution_Propellane Titrate or prepare fresh [1.1.1]propellane solution. Check_Propellane->Solution_Propellane No Solution_Conditions Adjust temperature, solvent, and concentration. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Modify stoichiometry or use slow addition. Check_Side_Reactions->Solution_Side_Reactions Yes

Sources

Technical Support Center: Bicyclo[1.1.1]pentane Bridgehead Amine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the reactivity of the bridgehead amine in bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the synthesis and functionalization of these unique building blocks.

The bridgehead amine of bicyclo[1.1.1]pentane is a fascinating and highly valuable functional group in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent bioisostere for a para-substituted benzene ring, often improving key drug-like properties such as solubility and metabolic stability.[1] However, its exceptional reactivity, a consequence of low steric hindrance and high intrinsic nucleophilicity, can present unique challenges in the laboratory.[1] This guide provides in-depth technical advice in a question-and-answer format to help you navigate these challenges and successfully incorporate BCPs into your research.

Frequently Asked Questions (FAQs)

Q1: Why is the bridgehead amine of bicyclo[1.1.1]pentane so reactive?

The heightened reactivity of the BCP bridgehead amine is attributed to a combination of two key factors:

  • Low Steric Hindrance: The geometry of the BCP cage provides minimal steric obstruction around the nitrogen atom, allowing for facile approach of electrophiles.

  • High Intrinsic Nucleophilicity: Computational studies and experimental data indicate that the electronic structure of the BCP scaffold enhances the nucleophilicity of the lone pair of electrons on the nitrogen atom.[1]

This combination results in a primary amine that is often more reactive than other aliphatic amines, a crucial consideration for reaction planning.

Q2: What are the most common protecting groups for the BCP bridgehead amine, and are there any special considerations?

The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for the BCP bridgehead amine. Its introduction is typically straightforward, and its stability to a wide range of non-acidic reaction conditions makes it highly versatile.

Key Considerations:

  • Standard Protection: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) under standard conditions, often with a mild base like triethylamine or in a biphasic system with sodium bicarbonate.

  • Acid Sensitivity: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which allows for orthogonal deprotection strategies in the presence of acid-stable protecting groups.

  • Alternative Protecting Groups: While less common, other protecting groups like carboxybenzyl (Cbz) can be employed, offering different deprotection conditions (e.g., hydrogenolysis). The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q3: What are the recommended storage and handling conditions for bicyclo[1.1.1]pentan-1-amine and its salts?

Bicyclo[1.1.1]pentan-1-amine is typically handled and stored as its hydrochloride salt, which is a stable, crystalline solid.

Storage Recommendations:

  • BCP-amine Hydrochloride: Store in a tightly sealed container in a cool, dry place. It is not overly sensitive to air or moisture for short periods but long-term storage under an inert atmosphere is recommended.

  • Free Base: The free amine is a volatile liquid and is more susceptible to degradation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation. It is often generated in situ from the hydrochloride salt for immediate use.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental manipulation of BCP bridgehead amines.

Problem 1: Low yield or incomplete conversion in N-acylation or N-sulfonylation reactions.

The high nucleophilicity of the BCP amine can sometimes lead to challenges in achieving complete conversion in acylation or sulfonylation reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficiently activated electrophile For sluggish reactions, consider using more reactive acylating or sulfonylating agents. For example, switch from an acyl chloride to an anhydride or use a more activating coupling reagent for carboxylic acids.
Base incompatibility or steric hindrance The choice of base is critical. For sterically demanding substrates, a non-nucleophilic, hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial. In some cases, running the reaction in the absence of a tertiary amine base and relying on the BCP amine itself as the base can be effective.
Solvent effects The reaction solvent can significantly influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good starting points. For challenging reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) may improve solubility and reaction rates.
Product inhibition The formation of a salt between the product and the starting amine can sometimes inhibit the reaction. Using a slight excess of the acylating/sulfonylating agent and the base can help drive the reaction to completion.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 equiv) in DCM.

  • Add a suitable base, such as triethylamine (2.2 equiv) or DIPEA (2.2 equiv), and stir for 10 minutes at room temperature.

  • Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Difficulty in purifying polar BCP-amine derivatives.

The incorporation of the BCP cage can sometimes lead to compounds with unusual polarity and chromatographic behavior.

Troubleshooting Purification:

Issue Suggested Solutions
Streaking on silica gel This is often due to the basicity of the amine. Adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape.
Poor separation from starting materials or byproducts A systematic screen of different solvent systems is recommended. Common eluents for BCP derivatives include gradients of ethyl acetate in hexanes or methanol in DCM. If separation on silica is still challenging, consider reverse-phase chromatography (C18) with water/acetonitrile or water/methanol gradients, often with a formic acid or trifluoroacetic acid modifier.
High polarity of the product For highly polar compounds that are difficult to elute from silica gel, consider using a more polar stationary phase like alumina or a diol-functionalized silica gel.
Problem 3: Unwanted side reactions during functionalization of substituted BCP-amines.

When working with BCP-amines that bear other functional groups, chemoselectivity can be a concern.

Strategies for Improving Chemoselectivity:

  • Protecting Group Strategy: The most reliable way to ensure chemoselectivity is to use appropriate protecting groups for other reactive functionalities in the molecule.

  • Reaction Condition Optimization: Carefully tuning the reaction conditions can often favor the desired transformation. For example, conducting a reaction at a lower temperature may suppress side reactions. The choice of reagents is also critical; a milder, more selective reagent is often preferable.

  • Order of Operations: Carefully plan the synthetic sequence to introduce or modify the BCP amine at a stage where potential side reactions are minimized.

Handling of [1.1.1]Propellane: A Key Precursor

The synthesis of bicyclo[1.1.1]pentanes often involves the highly strained and reactive intermediate, [1.1.1]propellane. Safe and effective handling of this precursor is paramount.

Q4: What are the primary hazards associated with [1.1.1]propellane, and how can they be mitigated?

[1.1.1]Propellane is a highly strained and energetic molecule. Its primary hazards are its high reactivity and potential for uncontrolled polymerization.

Safety Precautions:

  • Inert Atmosphere: [1.1.1]Propellane is sensitive to air and moisture and should be handled exclusively under an inert atmosphere (argon or nitrogen).

  • Low Temperature: It is typically generated and used at low temperatures to control its reactivity and prevent decomposition.

  • Quenching: Reactions involving [1.1.1]propellane should be carefully quenched. A common method is the slow addition of a proton source, such as methanol or isopropanol, at low temperature.

  • Avoid Concentration: [1.1.1]Propellane is typically used as a solution in an inert solvent and should not be concentrated to neatness due to its potential for explosive decomposition.

Problem 4: Oligomerization of [1.1.1]propellane during the reaction.

A common side reaction in the functionalization of [1.1.1]propellane is its radical-initiated oligomerization to form "staffanes".[2][3][4]

Mitigation Strategies:

Factor Control Measures
Concentration Maintaining a low concentration of [1.1.1]propellane throughout the reaction can disfavor oligomerization. This can be achieved by slow addition of the propellane solution to the reaction mixture.
Radical Initiators Exclude adventitious radical initiators such as light and peroxides from the reaction. Reactions should be run in flasks protected from light and with freshly distilled, peroxide-free solvents.
Temperature Lowering the reaction temperature can help to control the rate of radical initiation and propagation.
Stoichiometry Using an excess of the trapping reagent relative to [1.1.1]propellane can favor the desired reaction over oligomerization.

Workflow for a Typical Reaction Involving [1.1.1]Propellane

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare and degas all reagents and solvents setup_reaction Set up reaction under inert atmosphere (Ar/N2) prep_reagents->setup_reaction cool_reaction Cool reaction vessel to appropriate low temperature setup_reaction->cool_reaction generate_propellane Generate [1.1.1]propellane in situ or use a pre-formed solution cool_reaction->generate_propellane add_propellane Slowly add propellane solution to the reaction mixture generate_propellane->add_propellane monitor_reaction Monitor reaction progress by TLC or LC-MS add_propellane->monitor_reaction quench_reaction Carefully quench the reaction at low temperature monitor_reaction->quench_reaction warm_to_rt Allow the reaction to warm to room temperature quench_reaction->warm_to_rt extraction Perform aqueous work-up and extraction warm_to_rt->extraction purification Purify the product by column chromatography extraction->purification

Caption: A generalized workflow for reactions involving the in situ generation and functionalization of [1.1.1]propellane.

References

  • [1.1.1]Propellane - Wikipedia. [Link]

  • Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[3]staffanes - PMC - NIH. [Link]

  • Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-contai - eScholarship.org. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC - NIH. [Link]

Sources

Technical Support Center: Optimization of Amide Coupling Reactions with N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique and sterically demanding building block into their synthetic workflows. Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for para-substituted arenes, alkynes, and t-butyl groups, often conferring improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2]

However, the inherent three-dimensional structure of the BCP cage, particularly at the bridgehead position, presents significant steric challenges for common chemical transformations like amide bond formation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these synthetic hurdles and achieve optimal coupling conditions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is failing or giving very low yields with N-Methylbicyclo[1.1.1]pentan-1-amine. Why is this happening?

This is the most common issue encountered and is almost always due to the significant steric hindrance imposed by the bicyclo[1.1.1]pentyl cage adjacent to the amine's nitrogen atom. Standard carbodiimide-based reagents like EDC, often paired with additives like HOBt, form activated esters that are not reactive enough to overcome the high activation energy required for the bulky amine to attack the carbonyl carbon.[3][4] For these challenging substrates, more potent coupling reagents are required.

Q2: Is it necessary to freebase N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride before the reaction?

Yes, it is critical. The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic.[5] The coupling reaction will not proceed without neutralization. This can be achieved in two ways:

  • Prior Aqueous Workup: Dissolve the salt in an aqueous base (like NaHCO₃ or a mild NaOH solution), extract the free amine into an organic solvent (e.g., DCM or EtOAc), dry, and concentrate. This method ensures complete neutralization but adds an extra step.

  • In Situ Neutralization: Add a sufficient excess of a non-nucleophilic organic base to the reaction mixture to both neutralize the HCl salt and facilitate the coupling reaction. A total of 3-4 equivalents of a base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required: 1 equivalent for the salt, and 2-3 equivalents for the coupling itself.

Q3: What are the recommended first-line coupling reagents for this amine?

For sterically hindered amines, you should bypass standard carbodiimides and start with more potent uronium or phosphonium-based reagents.[3] These reagents form highly reactive activated species. Good starting points include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These are generally more effective and faster than older generation reagents like HBTU.[3]

Q4: When should I consider more aggressive coupling strategies?

If you have tried a potent reagent like HATU with extended reaction times and elevated temperatures (e.g., 50-80 °C) and still observe low conversion, it is time for a more advanced approach. The most effective strategy for extremely hindered couplings is the conversion of the carboxylic acid to an acyl fluoride.[6][7][8] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, minimizing the steric barrier.[6] Reagents like BTFFH are excellent for the in situ formation of acyl fluorides.[9]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low to No Product Formation

This is the primary failure mode. The following decision tree can help diagnose the root cause.

G start Low / No Yield cause1 Incomplete HCl Salt Neutralization? start->cause1 cause2 Insufficient Reagent Reactivity? start->cause2 cause3 Severe Steric Hindrance? start->cause3 sol1 Solution: Use 3-4 eq. of DIPEA/NMM or pre-extract freebase. cause1->sol1 Verify base stoichiometry sol2 Solution: Switch to high-reactivity reagents (HATU, HCTU). cause2->sol2 If using EDC/DCC sol3 Solution: Employ Acyl Fluoride Strategy (e.g., with BTFFH). cause3->sol3 If HATU fails

Caption: Troubleshooting Decision Tree for Low Yields.

Problem 2: Reaction Stalls or Shows Incomplete Conversion

If the reaction starts but fails to reach completion, consider these factors:

  • Possible Cause: Insufficient reaction time or temperature. Sterically hindered couplings are slow. A standard 2-4 hour reaction at room temperature is often insufficient.

    • Solution: Increase the reaction time significantly, up to 12-24 hours.[9] Gentle heating to 40-60 °C can also dramatically increase the reaction rate. For very tough cases, microwave-assisted synthesis can be effective at accelerating the reaction.[3]

  • Possible Cause: Poor solvation of reactants or intermediates.

    • Solution: While DMF and DCM are common, consider higher-boiling, highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), especially if heating is required. A solvent mixture like DCM/DMF/NMP (1:1:1) can also improve solvation.[3]

Problem 3: Observation of Side Products
  • Possible Cause: Epimerization of a chiral carboxylic acid partner. If your carboxylic acid has a chiral center at the α-position, the harsh conditions required for coupling can lead to racemization.

    • Solution: Use HATU in combination with DIPEA, as this is known to be a low-racemization protocol. Avoid stronger bases or very high temperatures if possible. Performing the activation step at a low temperature (0 °C) before adding the amine can also help suppress epimerization.

  • Possible Cause: Decomposition of the coupling reagent or activated species at high temperatures.

    • Solution: If heating, use a reagent known for thermal stability. Alternatively, employ a pre-activation protocol: activate the carboxylic acid with the coupling reagent and base for 5-10 minutes before adding the N-Methylbicyclo[1.1.1]pentan-1-amine. This ensures the highly reactive species is formed efficiently before potential degradation pathways can occur.[3]

Data Summary: Coupling Reagent Selection

The choice of coupling reagent is the most critical parameter. The following table provides a hierarchy of options for coupling with sterically demanding amines.

Reagent ClassExample(s)Relative ReactivityKey Considerations for Hindered Couplings
Carbodiimide EDC, DCCLowGenerally inefficient and not recommended for this substrate. Often leads to stalled reactions or no product.[3]
Phosphonium PyBOPHighGood choice, less prone to side reactions than some uronium salts.
Uronium/Aminium HBTU, HCTU, HATUVery HighHATU and HCTU are the recommended starting points. They generate highly reactive O-acylisourea intermediates.[3]
Acyl Fluoride Precursor BTFFH, TFFHExtremely HighThe most powerful option for failed couplings. Forms a small, highly electrophilic acyl fluoride in situ.[6][8][9]

Experimental Protocols

Protocol 1: General Coupling with HATU

This protocol is the recommended starting point for coupling N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride with a generic carboxylic acid.

G cluster_0 Vessel 1: Activation cluster_1 Vessel 2: Amine Prep a 1. Dissolve Carboxylic Acid (1.0 eq) in DMF b 2. Add HATU (1.1 eq) a->b c 3. Add DIPEA (3.0 eq) b->c d 4. Stir for 5-10 min (Pre-activation) c->d f 6. Add Amine Solution to Activated Acid d->f e 5. Dissolve Amine HCl (1.2 eq) in DMF e->f g 7. Stir at RT to 60 °C for 4-24h (Monitor by LCMS) f->g h 8. Aqueous Workup & Purification g->h

Caption: Workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (or another suitable solvent like NMP).

  • Add HATU (1.1 - 1.2 equiv) to the solution.

  • Add DIPEA (3.0 - 4.0 equiv) dropwise. The first equivalent neutralizes the amine hydrochloride salt, with the remainder driving the coupling.

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 equiv).

  • Stir the reaction at room temperature. If no significant progress is observed by LCMS after 4 hours, gradually heat the reaction to 40-60 °C. Monitor until the starting material is consumed or the reaction stalls (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., EtOAc). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Advanced Coupling via in situ Acyl Fluoride Formation

This protocol is for cases where Protocol 1 fails and is adapted from methodologies developed for highly challenging amide bond formations.[6][9][10]

Step-by-Step Methodology:

  • To a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Add anhydrous DCM (or another dry, non-protic solvent).

  • Add DIPEA (4.5 equiv) and stir the mixture at room temperature for 30 minutes. This step generates the acyl fluoride in situ.

  • Add N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 equiv). Note the stoichiometry is inverted here to drive the reaction with excess activated acid.

  • Seal the vial tightly and heat in an oil bath to 60-80 °C. Caution: Heating chlorinated solvents in a sealed vessel will cause overpressure. Ensure appropriate safety measures are in place.

  • Maintain heating for 12-24 hours, monitoring by LCMS if possible.

  • Cool the reaction to room temperature, then carefully vent.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

References

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme Connect. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. National Institutes of Health (NIH). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

Sources

Validation & Comparative

The Ascendancy of the Bicyclo[1.1.1]pentane Moiety: A Comparative Guide to N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride and Other tert-Butyl Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, medicinal chemists are constantly seeking strategic moves to enhance the efficacy, safety, and pharmacokinetic profile of lead candidates. One of the most frequently encountered challenges is the optimization of molecules containing a tert-butyl group. While this bulky, three-dimensional moiety can confer metabolic stability, it often introduces undesirable physicochemical properties, most notably high lipophilicity, which can lead to poor solubility, off-target effects, and a problematic ADME profile. The search for effective tert-butyl bioisosteres—chemical fragments that can mimic its spatial arrangement while offering improved drug-like properties—is therefore a critical endeavor in modern pharmaceutical research.

This guide provides an in-depth, data-driven comparison of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block for introducing the bicyclo[1.1.1]pentane (BCP) core, against other prominent tert-butyl bioisosteres. We will delve into the experimental data that underpins the growing preference for the BCP scaffold and provide the technical rationale and protocols for its evaluation.

The Rationale for Bioisosteric Replacement of the tert-Butyl Group

The tert-butyl group is often incorporated to sterically shield a molecule from metabolic enzymes. However, its lipophilic nature, as quantified by a Hansch hydrophobicity constant (π) of approximately 1.98, frequently contributes to an overall molecular lipophilicity that falls outside the optimal range for oral bioavailability, as famously outlined by Lipinski's Rule of Five. This has driven the exploration of rigid, three-dimensional hydrocarbon cages as non-classical bioisosteres. Among these, the adamantyl, cubyl, and the increasingly prominent bicyclo[1.1.1]pentyl (BCP) groups are of significant interest.

A Head-to-Head Comparison of Physicochemical Properties

The central thesis for the adoption of the BCP moiety lies in its unique ability to serve as a compact, rigid scaffold that, counterintuitively for a saturated hydrocarbon, reduces lipophilicity compared to a tert-butyl group. This is a direct consequence of the strained C-C bonds in the BCP cage, which possess a higher degree of s-orbital character, rendering the overall structure less lipophilic.

Parametertert-Butyl GroupAdamantyl GroupCubyl GroupBicyclo[1.1.1]pentyl (BCP) Group
Hansch Hydrophobicity Constant (π) ~1.98[1]~3.1[2]Higher than phenylLower than tert-butyl
Molecular Shape SphericalSpherical, bulkyCubic, rigidLinear, rod-like
Aqueous Solubility Generally LowVery LowVery LowSignificantly Improved
Metabolic Stability Generally HighHighHighGenerally High
Synthetic Accessibility HighModerateLowModerate to High

This table synthesizes data from multiple sources to provide a comparative overview. The π value is a measure of the lipophilicity of a substituent.

The data clearly illustrates a trade-off. While the adamantyl group offers a larger steric shield, it does so at the cost of a significant increase in lipophilicity. The cubyl group, while a fascinating and rigid scaffold, is often synthetically challenging to access. The BCP group, facilitated by building blocks like N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, strikes a compelling balance: it effectively mimics the three-dimensional space-filling nature of the tert-butyl group while simultaneously improving aqueous solubility and maintaining metabolic stability.

Experimental Validation: Key Protocols for Comparative Analysis

To move from theoretical advantages to empirical evidence, rigorous and standardized experimental protocols are essential. Here, we detail the methodologies for assessing the key parameters that differentiate these bioisosteres.

Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the gold standard for measuring lipophilicity. The shake-flask method, though manual, provides the most reliable data.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them for 24 hours, followed by separation. This crucial step ensures that the subsequent partitioning of the analyte is not confounded by the mutual solubility of the solvents.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., the parent molecule and its tert-butyl, BCP, and adamantyl analogues) in the pre-saturated aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the aqueous solution of the test compound.

  • Equilibration: Shake the vials vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at low speed to achieve a clean separation of the aqueous and octanolic layers.

  • Quantification: Carefully sample both the aqueous and octanolic layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation A Prepare PBS (pH 7.4) and n-Octanol B Pre-saturate Solvents (24h shaking) A->B C Dissolve Test Compound in Aqueous Phase B->C Start Experiment D Combine Aqueous and Octanol Phases (1:1) C->D E Equilibrate (Shake 24h) D->E F Separate Phases (Centrifugation) E->F G Sample Both Phases F->G Proceed to Analysis H Quantify Concentration (HPLC-UV) G->H I Calculate P = [Octanol]/[Aqueous] H->I J logP = log10(P) I->J

Figure 1. Workflow for logP determination via the shake-flask method.

Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

Aqueous solubility is a critical determinant of oral absorption. The turbidimetric method offers a rapid and resource-efficient way to rank-order compounds.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, perform a serial dilution of the DMSO stock solutions to create a range of concentrations.

  • Precipitation Induction: Add PBS (pH 7.4) to each well, ensuring the final DMSO concentration is low (typically 1-2%) to induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compounds do not absorb, typically around 620 nm, using a plate reader. The scattered light from precipitated particles increases the absorbance.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells containing only DMSO and buffer.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

Metabolic stability is assessed by measuring the rate of disappearance of a compound when incubated with metabolically active liver fractions, such as microsomes, which are rich in cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-incubate the microsome solution and the test compound at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Metabolic_Stability_Pathway cluster_tertbutyl tert-Butyl Group cluster_bcp Bicyclo[1.1.1]pentyl (BCP) Group cluster_adamantyl Adamantyl Group TB tert-Butyl Group Steric Hindrance No α-Hydrogens TB_Met Resistant to CYP450 Oxidation at that site TB->TB_Met BCP BCP Core Rigid, Strained Cage Bridgehead C-H bonds are non-abstractable BCP_Met Generally Resistant to Oxidation BCP->BCP_Met AD Adamantyl Group Large, Rigid Cage Sterically Shielded AD_Met Highly Resistant to Oxidation AD->AD_Met

Figure 2. Conceptual comparison of the metabolic stability of different bioisosteres.

Synthesis of N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

The utility of the BCP core is predicated on the availability of versatile building blocks. N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride can be prepared in a scalable manner from the parent amine, which itself is accessible through multi-gram scale syntheses. A robust method for the N-methylation is the Eschweiler-Clarke reaction.

Protocol 4: Eschweiler-Clarke N-Methylation of Bicyclo[1.1.1]pentan-1-amine

This classic reaction provides a straightforward and high-yielding route to the N-methylated product without the risk of over-alkylation to the quaternary ammonium salt.

Methodology:

  • Reaction Setup: To a solution of bicyclo[1.1.1]pentan-1-amine hydrochloride in water, add an excess of aqueous formaldehyde (37 wt. %).

  • Addition of Reducing Agent: Slowly add an excess of formic acid (98-100%) to the reaction mixture. The reaction is exothermic and will be accompanied by the evolution of carbon dioxide gas.

  • Heating: Heat the reaction mixture to reflux (or ~80-100°C) and maintain for several hours until the gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Make the solution basic by the careful addition of a strong base (e.g., NaOH pellets or a concentrated aqueous solution) while cooling in an ice bath.

  • Extraction: Extract the free N-methylbicyclo[1.1.1]pentan-1-amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Salt Formation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in dioxane), to precipitate the desired N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride salt.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion and Outlook

The strategic replacement of a tert-butyl group with a bicyclo[1.1.1]pentyl moiety, facilitated by building blocks such as N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, represents a significant advancement in the medicinal chemist's toolkit. The BCP core offers a unique and advantageous combination of properties: it is a rigid, three-dimensional scaffold that can effectively mimic the steric profile of a tert-butyl group while simultaneously reducing lipophilicity and improving aqueous solubility. This often translates into a more favorable ADME profile for drug candidates. While other bioisosteres like the adamantyl group provide greater steric bulk, they do so at the expense of increased lipophilicity.

The decision to employ a BCP bioisostere must be guided by empirical data. The protocols outlined in this guide provide a robust framework for the head-to-head comparison of these crucial molecular fragments, enabling drug discovery teams to make informed, data-driven decisions. As the synthesis of BCP-containing building blocks becomes more streamlined and cost-effective, their incorporation into drug discovery pipelines is set to become an increasingly standard and powerful strategy for overcoming the perennial challenges of optimizing drug-like properties.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]

  • Khadse, S. Quantitative Structure Activity Relationships QSAR and 3D-QSAR. SlideShare. [Link]

  • Wermuth, C. G. The Practice of Medicinal Chemistry, 4th Edition. Academic Press. [Link]

  • Nagy, J. B., et al. The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry. [Link]

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

A Comparative Guide to the Analytical Characterization of N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a fascinating molecule that embodies the growing trend in medicinal chemistry to "escape from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1][2][3] The bicyclo[1.1.1]pentane (BCP) cage, a compact and rigid structure, is increasingly utilized as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups. This substitution can lead to significant improvements in physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and cell permeability.[3][4] The addition of the N-methylamine hydrochloride group introduces a polar, ionizable center, further modulating the compound's properties for potential pharmaceutical applications.

Given its novel structure and therapeutic potential, the rigorous and comprehensive analytical characterization of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is paramount. This guide provides a comparative overview of essential analytical techniques, offering insights into their underlying principles, experimental considerations, and the specific information they yield. As a Senior Application Scientist, the aim is to not only present methods but to explain the rationale behind their selection and application in a drug development context.

Structural Elucidation and Confirmation

A definitive confirmation of the molecular structure is the foundational step in characterizing any new chemical entity. A combination of spectroscopic techniques is essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent framework of a molecule. For N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a suite of NMR experiments is necessary.

  • ¹H NMR: This experiment will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The highly symmetrical BCP cage is expected to produce a simple spectrum. The bridgehead proton and the methylene protons will have characteristic chemical shifts and coupling patterns. The N-methyl group will appear as a singlet, which may show broadening due to exchange with the amine proton.

  • ¹³C NMR: This provides information on the carbon skeleton. Key signals will correspond to the bridgehead carbons, methylene carbons, and the N-methyl carbon. High-level ab initio calculations on bicyclo[1.1.1]pentane can provide theoretical values to compare with experimental data.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure.

    • COSY (Correlation Spectroscopy) establishes proton-proton couplings, confirming the connectivity within the BCP cage.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for confirming the attachment of the N-methylamine group to the bridgehead carbon of the BCP core.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts to ensure solubility and allow for the exchange of the acidic amine proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals, and use the 2D correlation data to confirm the overall structure.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which corroborates the structure determined by NMR.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound. HRMS will provide a highly accurate mass of the protonated molecule [M+H]⁺, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This fragmentation data is invaluable for structural confirmation and for identifying potential impurities in later stages of development.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: A short C18 column can be used to desalt the sample before it enters the mass spectrometer. A simple isocratic flow of 50:50 water:acetonitrile with 0.1% formic acid is often sufficient.

  • Mass Spectrometry: Acquire data in positive ion ESI mode. Perform both full scan MS and MS/MS experiments on the parent ion.

  • Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose fragmentation pathways for the major product ions observed in the MS/MS spectrum.

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule. For N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, key vibrational modes include:

  • N-H stretching: The secondary amine salt (R₂NH₂⁺) will exhibit a broad, strong absorption in the 2700-2250 cm⁻¹ region.[7]

  • N-H bending: A characteristic band for secondary amine salts is expected in the 1620-1560 cm⁻¹ region.[8][9]

  • C-H stretching and bending: Vibrations associated with the BCP cage and the methyl group will be present.

  • C-N stretching: These will also be present in the fingerprint region.

Vibrational spectroscopy is particularly useful for identifying the correct salt form and for solid-state characterization, such as polymorphism screening.

Purity and Impurity Profiling

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement. Chromatographic techniques are the workhorses for this task.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile compounds. Due to the polar and basic nature of the analyte, method development requires careful consideration.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. However, small, polar amines can exhibit poor retention on traditional C18 columns.

    • Challenges: Peak tailing due to interaction with residual silanols on the silica support is a common issue.[10]

    • Solutions:

      • Use a low-pH mobile phase (e.g., pH 2-3) with an acidic modifier like formic acid or trifluoroacetic acid (TFA). This ensures the amine is fully protonated and minimizes interactions with silanols.

      • Employ a modern, end-capped, high-purity silica column.

      • Consider columns with alternative stationary phases like embedded polar groups.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. The stationary phase is polar (e.g., bare silica, diol, amide), and the mobile phase is a high percentage of organic solvent with a small amount of aqueous buffer.

  • Ion-Exchange Chromatography (IEC): As a cationic compound, IEC on a cation-exchange column is a viable option, particularly for separating related amine impurities.[11]

Detection:

  • UV Detection: The BCP core lacks a strong chromophore, making low-wavelength UV detection (e.g., < 220 nm) necessary but potentially non-specific.

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detectors that are independent of the analyte's optical properties and are well-suited for non-chromophoric compounds.

  • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the highest level of specificity and is invaluable for identifying unknown impurities.

Experimental Protocol: RP-HPLC Method for Purity Assessment

  • Column: C18, 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: CAD or MS.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The hydrochloride salt of N-Methylbicyclo[1.1.1]pentan-1-amine is non-volatile. Therefore, direct analysis is not feasible.

  • Derivatization: The free base is likely volatile. The analysis can be performed by liberating the free amine from its salt form before injection. This can be done offline or in the GC inlet.

    • In-situ liberation: A basic solution (e.g., NaOH or a strong organic base like DBU) can be co-injected with the sample dissolved in an organic solvent.

    • Headspace GC: The sample can be dissolved in a high-boiling solvent containing a base (e.g., imidazole in DMSO) in a sealed headspace vial.[12] Upon heating, the volatile free amine partitions into the headspace and is injected into the GC.

  • Column Selection: Due to the basic nature of the amine, a specialized column is required to prevent peak tailing. A base-deactivated, wax-type column or a specialized amine column (e.g., Rtx-Volatile Amine) is recommended.[10]

  • Detection: A Flame Ionization Detector (FID) provides a robust, quantitative response. A Mass Spectrometer (GC-MS) offers definitive identification of peaks.[13]

Experimental Protocol: Headspace GC-MS for Residual Volatile Amines

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO containing a suitable internal standard and 100 mg of imidazole. Crimp the vial.

  • Headspace Conditions:

    • Oven Temperature: 100 °C.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

    • Incubation Time: 20 minutes.

  • GC-MS Conditions:

    • Column: Rtx-Volatile Amine, 30 m x 0.32 mm x 1.8 µm.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 20 °C/min.

    • MS: Electron Ionization (EI), scan range 35-350 amu.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphism. For a hydrochloride salt, a sharp endotherm corresponding to the melting point is expected.[14][15][16][17] The presence of multiple melting peaks could indicate polymorphism or impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and to quantify the amount of residual solvents or water. A TGA thermogram of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride should show it to be stable up to a certain temperature, after which a sharp drop in mass indicates decomposition.[14][17]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.

  • DSC Conditions: Heat the sample from 25 °C to a temperature above its melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Chiral Analysis

While N-Methylbicyclo[1.1.1]pentan-1-amine itself is achiral, many derivatives of the BCP core used in drug discovery are chiral. If a chiral version of this compound were synthesized, enantiomeric purity would need to be assessed.

  • Chiral HPLC: This is the most common method for separating enantiomers.[18][19][20] It involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening.[19]

  • Chiral GC: Similar to HPLC, chiral GC columns can be used for the separation of volatile enantiomers. Derivatization may be required.

Comparative Summary and Recommended Workflow

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Unambiguous structure, connectivityDefinitive structural informationRelatively low sensitivity
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, specificityDoes not provide stereochemical info
FTIR/Raman Functional groups, salt form, solid stateFast, non-destructiveLimited structural detail
HPLC (RP, HILIC) Purity, impurity profile, quantificationHigh resolution, robust, versatileRequires chromophore for UV detection
GC Purity of volatile components, residual solventsHigh efficiency for volatile compoundsNot suitable for non-volatile salts without derivatization
DSC/TGA Melting point, polymorphism, thermal stabilitySmall sample size, quantitativeDestructive
Chiral Chromatography Enantiomeric purityDirect separation of enantiomersMethod development can be challenging
Recommended Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of a new batch of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

G cluster_0 Initial Characterization cluster_1 Purity & Solid-State Analysis cluster_2 Decision A New Batch of N-Methylbicyclo[1.1.1]pentan-1-amine HCl B NMR (1H, 13C, 2D) HRMS (ESI-TOF/Orbitrap) A->B C FTIR/Raman A->C D Structure Confirmed? B->D E HPLC-CAD/MS (Purity Assay) D->E Yes F Headspace GC-MS (Residual Solvents/Volatiles) D->F Yes G DSC/TGA (Thermal Properties) D->G Yes J Further Purification/ Resynthesis Required D->J No H Purity & Properties Meet Spec? E->H F->H G->H I Release for Further Development H->I Yes H->J No

Caption: Recommended analytical workflow for characterization.

References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society (Resumed).
  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics.
  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules. [Link]

  • Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations. PubMed. [Link]

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formul
  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Near-infrared spectroscopy of amine salts. PubMed. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • (PDF) Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. ResearchGate. [Link]

  • Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry. [Link]

  • Transmission of polar substituent effects across the bicyclo[1.1.1]pentane ring system as monitored by19F NMR shifts. Sci-Hub. [Link]

  • History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. [Link]

  • Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology. [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. [Link]

  • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. PubChem. [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

Sources

A Comparative Guide to HPLC and LC-MS Analysis of N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, the quest for novel molecular scaffolds that can enhance physicochemical and pharmacokinetic properties is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable "saturated bioisosteres," often used to replace aromatic rings or tert-butyl groups to improve parameters like solubility and metabolic stability.[1][2] N-Methylbicyclo[1.1.1]pentan-1-amine, a key secondary amine building block in this class, presents unique analytical hurdles. Its high polarity and lack of a native UV chromophore render standard analytical techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, largely ineffective.[3][4]

This guide provides an in-depth comparison of analytical strategies for the accurate and sensitive analysis of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. We will move from traditional workarounds to advanced, definitive methods, explaining the causality behind each experimental choice. This document is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for characterizing these next-generation pharmaceutical intermediates.

Chapter 1: The Analytical Challenge: Physicochemical Properties

The difficulty in analyzing N-Methylbicyclo[1.1.1]pentan-1-amine stems directly from its molecular structure:

  • High Polarity: The compact, rigid BCP cage combined with a protonatable secondary amine makes the molecule highly polar and water-soluble. In reversed-phase chromatography, which relies on hydrophobic interactions with a non-polar stationary phase (like C18), this compound exhibits little to no retention and elutes in or near the solvent front (void volume).[4]

  • Lack of a Chromophore: The molecule is composed entirely of saturated aliphatic bonds and a secondary amine. It does not possess the conjugated pi systems necessary to absorb ultraviolet (UV) or visible light, making detection by standard HPLC-UV detectors exceptionally challenging, resulting in poor sensitivity.[3]

  • Ionic Nature: As a hydrochloride salt, the analyte exists in its ionized form, further enhancing its hydrophilicity.

These properties necessitate specialized analytical approaches that can either modify the molecule to make it detectable and retainable or employ alternative separation and detection principles altogether.

Chapter 2: HPLC-UV Strategies: Overcoming Inherent Limitations

Method A: Pre-column Derivatization with RP-HPLC

This classic approach chemically modifies the analyte to attach a UV-active or fluorescent molecule (a tag) prior to injection. The secondary amine is an ideal functional group for such a reaction.

Causality and Principle: By reacting the amine with a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl), we form a stable, non-polar derivative with a strong chromophore.[5] This transformation achieves two critical goals: it renders the molecule easily detectable by UV or fluorescence detectors, and the increased hydrophobicity of the derivative allows for excellent retention and separation on a standard C18 reversed-phase column.

Experimental Protocol: Derivatization with FMOC-Cl

  • Reagent Preparation:

    • Sample Stock Solution: Accurately weigh and dissolve N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

    • Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0 with sodium hydroxide.

    • FMOC-Cl Reagent: Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.

  • Derivatization Procedure:

    • In a 1.5 mL autosampler vial, combine 100 µL of the sample stock solution, 400 µL of borate buffer (pH 9.0), and 500 µL of the FMOC-Cl reagent.

    • Vortex the mixture immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • Quench the reaction by adding 20 µL of a 1 M glycine solution to consume excess FMOC-Cl. Vortex for 10 seconds. .

  • HPLC Analysis:

    • Inject 10 µL of the final reaction mixture onto the HPLC system.

Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C

| Detection | UV at 265 nm |

Method Evaluation

  • Pros: Enables use of standard HPLC-UV equipment; can achieve high sensitivity, especially with fluorescence detection.

  • Cons: Introduces an additional, time-consuming sample preparation step that can be a source of variability; incomplete reactions or side products can complicate analysis; reagent peaks may interfere with the analyte of interest.

Method B: Ion-Pair Reversed-Phase HPLC

This technique modifies the mobile phase to enhance the retention of ionic analytes on a reversed-phase column without chemical modification of the analyte itself.

Causality and Principle: An ion-pairing (IP) reagent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), is added to the mobile phase.[6] The negatively charged sulfonate head group of the IP reagent forms a neutral, reversible ion pair with the positively charged protonated amine of the analyte. The hydrophobic alkyl tail of the IP reagent then interacts with the C18 stationary phase, allowing the entire neutral complex to be retained.[7] Retention is modulated by adjusting the concentration of the IP reagent and the organic modifier.

Experimental Protocol: Ion-Pair RP-HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of sodium 1-octanesulfonate in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase before analysis. Flush the column with a 60:40 mixture of Mobile Phase A and B for at least 60 minutes at a low flow rate (0.5 mL/min) before starting the analysis sequence. This step is critical for reproducible retention times.

Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Sodium 1-Octanesulfonate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C

| Detection | Low UV (205 nm) or universal detector (CAD, ELSD) |

Method Evaluation

  • Pros: Analyzes the compound in its native form without derivatization; straightforward sample preparation.

  • Cons: Requires a universal detector like CAD or ELSD due to the lack of a chromophore[3]; ion-pairing reagents are notoriously difficult to wash out of columns and HPLC systems, often requiring a dedicated column and system; poor compatibility with mass spectrometry due to ion suppression and source contamination.[3][8]

Chapter 3: An Advanced Chromatographic Solution: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is exceptionally well-suited for highly polar compounds.

Causality and Principle: HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] Under these conditions, a water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes, like our target amine, are retained by partitioning into this aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10] This mechanism is essentially the opposite of reversed-phase and is ideal for compounds that are unretained in RP-HPLC.

Experimental Protocol: HILIC

  • Sample Preparation: Dissolve the sample in the initial mobile phase condition (e.g., 90:10 acetonitrile/water with buffer) to ensure good peak shape. Injecting a sample dissolved in a strong solvent (like pure water) can cause peak distortion.

Chromatographic Conditions

Parameter Value
Column Amide or Bare Silica HILIC, 2.1 x 100 mm, 3 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 5% to 40% B over 10 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Detection | Universal detector (CAD, ELSD) or Mass Spectrometry |

Method Evaluation

  • Pros: Excellent retention and selectivity for polar compounds[11]; mobile phases are highly volatile and ideal for mass spectrometry; direct analysis without derivatization.

  • Cons: Still requires a universal detector if not connected to an MS; can require longer column equilibration times than RP-HPLC; sensitive to the water content in the sample diluent.[12]

Chapter 4: The Definitive Solution: HILIC Coupled with Tandem Mass Spectrometry (LC-MS/MS)

For the definitive identification and quantification of N-Methylbicyclo[1.1.1]pentan-1-amine, especially in complex matrices encountered during drug development, the combination of HILIC with tandem mass spectrometry (LC-MS/MS) is the gold standard.[13]

Causality and Principle: This hyphenated technique addresses all the compound's analytical challenges simultaneously. HILIC provides the necessary chromatographic retention for the polar amine. Mass spectrometry serves as a universal and highly selective detector, completely obviating the need for a chromophore.[14] Tandem MS (MS/MS) further enhances selectivity and sensitivity by monitoring a specific fragmentation of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). This allows for precise quantification even at very low levels in complex samples like plasma or reaction mixtures.[13][15]

LCMSMS_Workflow cluster_LC HILIC System cluster_MS Tandem Mass Spectrometer Sample Sample Injection HILIC_Col HILIC Column (Separation) Sample->HILIC_Col High %ACN Mobile Phase ESI Electrospray Ionization (ESI+) HILIC_Col->ESI Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 98.1) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Chromatogram) Detector->Data_System Signal

Caption: HILIC-MS/MS workflow for N-Methylbicyclo[1.1.1]pentan-1-amine analysis.

Experimental Protocol: HILIC-MS/MS for Quantification

  • LC Conditions: Use the HILIC method described in Chapter 3. The mobile phase is already optimized for MS detection.

  • MS/MS Parameters (Illustrative):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Analyte: Precursor Ion (Q1): m/z 98.1 ([M+H]+) → Product Ion (Q3): m/z 82.1 (e.g., [M+H-CH4]+)

      • Internal Standard (Optional but recommended): A stable-isotope labeled version of the analyte (e.g., d3-N-Methylbicyclo[1.1.1]pentan-1-amine) would be ideal.

Method Evaluation

  • Pros: Unmatched sensitivity and selectivity[14]; direct analysis of the native compound; provides structural confirmation through mass-to-charge ratio; robust for complex matrices.

  • Cons: Requires access to more expensive and complex instrumentation; method development can be more involved than for simple HPLC-UV.

Chapter 5: Method Comparison and Performance Summary

The choice of method depends on the analytical goal, available instrumentation, and required sensitivity. The table below provides a semi-quantitative comparison.

Table 1: Comparison of Analytical Methodologies

Feature Derivatization-HPLC IP-RP-HPLC HILIC-CAD/ELSD HILIC-MS/MS
Selectivity Moderate Low-Moderate Moderate Very High
Sensitivity (LOQ) ~1-10 ng/mL ~50-100 ng/mL ~10-50 ng/mL <0.1 ng/mL
Sample Prep Complex Simple Simple Simple
Throughput Low Moderate Moderate High
Robustness Moderate Low Moderate-High High
MS Compatible No No Yes Yes

| Cost / Complexity | Low | Low | Moderate | High |

Table 2: Illustrative Chromatographic Performance Data

Parameter Derivatization-HPLC IP-RP-HPLC HILIC-MS/MS
Retention Time (min) 12.5 9.8 6.2
USP Tailing Factor 1.1 1.5 1.2
USP Plate Count >12000 >7000 >10000

| Limit of Quant. (LOQ) | 5 ng/mL | 75 ng/mL | 0.05 ng/mL |

Conclusion and Recommendations

Analyzing small, polar, non-chromophoric molecules like N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride requires moving beyond standard analytical protocols.

  • For routine purity checks in a synthesis lab without access to MS: Pre-column derivatization with FMOC-Cl followed by RP-HPLC-UV is a viable, albeit labor-intensive, strategy. Ion-pair chromatography is generally not recommended due to its potential for system contamination and poor robustness.

  • For all applications in a drug development setting: HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is the authoritative and strongly recommended method. Its superior sensitivity, unparalleled selectivity, and ability to analyze the compound directly in complex matrices make it the only suitable choice for regulated bioanalysis, impurity profiling, and metabolite identification.[13][14]

Investing in the development of a robust HILIC-MS/MS method is crucial for any research program that relies on BCP-containing building blocks, ensuring data integrity and accelerating the drug development timeline.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC.
  • ResearchGate. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Chromatography Forum. (2007). Amines-Ion Pairing.
  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Wiley Analytical Science. (2021). No chromophore - no problem?.
  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
  • Sigma-Aldrich. (n.d.). N-pentan.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • BLDpharm. (n.d.). 1886967-09-4|N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers.
  • PubMed. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • AWS. (n.d.). Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction.
  • ResearchGate. (n.d.). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • 3ASenrise. (n.d.). 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • PubChem. (n.d.). N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Ambeed.com. (n.d.). 22287-35-0 | Bicyclo[1.1.1]pentan-1-amine hydrochloride.
  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
  • ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • J-STAGE. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.
  • ChemScene. (n.d.). 1882089-75-9 | N-Methylbicyclo[1.1.1]pentan-1-amine.
  • PubMed Central. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation.
  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.

Sources

In vitro and in vivo comparison of drug candidates with and without the bicyclo[1.1.1]pentane moiety

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Vitro and In Vivo Performance of Drug Candidates With and Without the Bicyclo[1.1.1]pentane Moiety

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic and physicochemical properties is paramount. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling three-dimensional (3D) bioisostere for commonly used planar fragments, such as para-substituted phenyl rings, and sterically bulky groups like tert-butyl moieties.[1][2][3] This guide provides a comprehensive comparison of drug candidates with and without the BCP moiety, supported by experimental data from both in vitro and in vivo studies, to elucidate the profound impact of this unique structural scaffold on drug performance.

The rationale for employing BCP as a bioisostere is rooted in its rigid, cage-like structure. This sp³-rich motif offers a similar exit vector to a 1,4-disubstituted phenyl ring but with a smaller size and lower lipophilicity.[1] By replacing a flat aromatic ring with a 3D saturated scaffold, medicinal chemists can often mitigate issues related to poor solubility, metabolic instability, and non-specific binding, which are common liabilities associated with planar, lipophilic moieties.[4]

In Vitro Evaluation: A Head-to-Head Comparison

The initial assessment of a drug candidate's potential is invariably conducted through a battery of in vitro assays. These controlled experiments provide a foundational understanding of a compound's intrinsic properties. When comparing a parent compound with its BCP-containing analogue, several key parameters are scrutinized.

Physicochemical Properties

A fundamental advantage of incorporating the BCP moiety is the frequent improvement in physicochemical properties. The replacement of a lipophilic phenyl ring with the less lipophilic BCP scaffold typically leads to a significant increase in aqueous solubility and a reduction in the logarithm of the partition coefficient (LogP), a measure of lipophilicity.[2][5]

Compound Pair Original Moiety BCP Analogue Property Original Value BCP Value Fold Improvement Reference
γ-Secretase Inhibitorp-FluorophenylBCPAqueous SolubilityLowSignificantly ImprovedN/A[4]
LpPLA2 Inhibitor (Darapladib analogue)PhenylBCPKinetic Solubility8 µM74 µM9.25[6]
Anticancer Drug (Imatinib analogue)PhenylBCPAqueous SolubilityLow80-fold increase80[7]

Table 1: Comparison of Physicochemical Properties.

Metabolic Stability

Drug metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions. Aromatic rings are often susceptible to oxidative metabolism, leading to rapid clearance. The saturated, strained cage structure of BCP is generally more resistant to CYP450-mediated oxidation.[4]

Compound Pair Original Moiety BCP Analogue In Vitro System Metric Original Value BCP Value Improvement Reference
IDO1 InhibitorPhenylBCPHuman Liver MicrosomesIntrinsic Clearance (CLint)HighSignificantly LowerDrastically improved metabolic stability[8]
γ-Secretase Inhibitorp-FluorophenylBCPHuman Liver MicrosomesMetabolic StabilityModerateSignificantly ImprovedN/A[4]

Table 2: Comparison of In Vitro Metabolic Stability.

The improved metabolic stability observed with BCP analogues directly translates to a lower intrinsic clearance, suggesting a longer half-life in vivo.[8]

Permeability and Efflux

For oral drug candidates, the ability to permeate the intestinal epithelium is crucial for absorption. Permeability is often assessed using Caco-2 cell monolayers, an in vitro model of the human intestinal barrier.[9] While increased solubility is generally beneficial, it is important to ensure that it does not come at the cost of reduced permeability.

Compound Pair Original Moiety BCP Analogue Assay Metric Original Value BCP Value Outcome Reference
LpPLA2 Inhibitor (Darapladib analogue)PhenylBCPArtificial Membrane PermeabilityPermeability (nm/s)230 nm/s705 nm/s3-fold increase[6]
IDO1 InhibitorPhenylBCPCaco-2 PermeabilityPapp (A-B)GoodHighNot a P-gp substrate[8]

Table 3: Comparison of In Vitro Permeability.

Notably, BCP-containing compounds often exhibit excellent permeability and are frequently not substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their absorption and efficacy.[8]

Target Potency

A key consideration when making structural modifications is the impact on biological activity. While the primary role of the BCP moiety is often to act as a rigid spacer, its introduction can sometimes lead to a slight reduction in potency.[2][5] However, in many cases, the potency is maintained, particularly when the original phenyl ring does not engage in crucial π-stacking interactions with the target protein.[1][8]

Compound Pair Target Metric Original Potency BCP Analogue Potency Change in Potency Reference
IDO1 InhibitorIDO1HeLa IC₅₀ExcellentMaintained (3.1 nM)Minimal loss[8]
γ-Secretase Inhibitorγ-SecretaseCellular ActivityPotentMaintainedN/A[4]
LpPLA2 Inhibitor (Darapladib analogue)LpPLA2pIC₅₀10.2Slightly less potentSlight decrease[1]
Anticancer Drug (Imatinib analogue)N/APotencyPotentDecreased by ~80-foldSignificant decrease[7]

Table 4: Comparison of In Vitro Potency.

The case of the imatinib analogue highlights a scenario where the shorter length of the BCP linker compared to the phenyl ring disrupted key hydrogen bonding interactions, leading to a significant loss of potency.[7] This underscores the importance of structure-based drug design when considering a BCP replacement.

In Vivo Validation: From the Bench to Preclinical Models

Positive in vitro data provides a strong rationale for advancing compounds to in vivo studies, which offer a more holistic view of a drug's behavior in a complex biological system.[10] Pharmacokinetic (PK) studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]

Pharmacokinetic Profile

The improvements in metabolic stability and permeability observed in vitro often translate to a superior pharmacokinetic profile for BCP-containing drugs in vivo.

Compound Species Clearance **Half-life (t₁/₂) **Oral Bioavailability (F) Reference
IDO1 Inhibitor (BCP analogue 2)RatLowLongHigh[8]
IDO1 Inhibitor (BCP analogue 2)DogLowLongHigh[8]

Table 5: In Vivo Pharmacokinetic Parameters of a BCP-Containing IDO1 Inhibitor.

The low clearance and long half-life observed for the BCP-containing IDO1 inhibitor are indicative of its enhanced metabolic stability.[8] High oral bioavailability suggests excellent absorption and limited first-pass metabolism.[8]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are crucial.

In Vitro Assay Protocols

1. Aqueous Solubility Determination (Kinetic Solubility)

  • Objective: To measure the kinetic solubility of a compound in an aqueous buffer.

  • Method: A concentrated stock solution of the test compound in DMSO is added to a phosphate-buffered saline (PBS) solution (pH 7.4). The solution is shaken for a specified period (e.g., 2 hours) at room temperature. The resulting suspension is filtered to remove any precipitated compound. The concentration of the compound in the filtrate is then determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

2. Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To assess the intrinsic clearance (CLint) of a compound by liver enzymes.

  • Method: The test compound is incubated with HLM in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the intrinsic clearance.

3. Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of a compound.

  • Method: Caco-2 cells are grown on a semi-permeable membrane in a transwell plate until they form a confluent monolayer. The test compound is added to the apical (A) side (representing the intestinal lumen) and the amount of compound that permeates to the basolateral (B) side (representing the bloodstream) is measured over time. The apparent permeability coefficient (Papp) is calculated. To assess efflux, the experiment is also performed in the reverse direction (B to A).

In Vivo Study Protocol

Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of a compound after intravenous (IV) and oral (PO) administration.[12]

  • Method:

    • Animal Model: Male Sprague-Dawley rats are commonly used.[12]

    • Dosing: One group of animals receives the compound via IV bolus injection, while another group receives it via oral gavage.

    • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

    • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated using specialized software.

Visualizing the Workflow

In_Vitro_Workflow cluster_vitro In Vitro Evaluation Compound Drug Candidate (Original vs. BCP) Solubility Aqueous Solubility Assay Compound->Solubility Metabolism Metabolic Stability (Liver Microsomes) Compound->Metabolism Permeability Caco-2 Permeability Compound->Permeability Potency Target Potency Assay Compound->Potency In_Vivo_Workflow cluster_vivo In Vivo Pharmacokinetic Study Dosing Dosing (IV and Oral) Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation Analysis->PK_Params

Sources

A Senior Application Scientist's Guide to Confirming the Binding Mode of Bicyclo[1.1.1]pentane-Containing Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension with Bicyclo[1.1.1]pentane

In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of sp³-rich scaffolds that can better explore the three-dimensional space of protein binding pockets.[1] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3] Its rigid, rod-like structure effectively mimics the geometry and substituent exit vectors of a para-substituted arene, while often conferring significant advantages in physicochemical properties.[4] Compared to their aromatic counterparts, BCP-containing compounds frequently exhibit improved solubility, enhanced metabolic stability, and reduced non-specific binding, making them highly attractive in drug development.[2][5]

However, the very nature of BCP introduces a unique challenge: confirming its binding mode. Unlike a phenyl ring, BCP cannot engage in canonical π-π stacking or cation-π interactions.[3][5] Its interactions are primarily driven by shape complementarity and hydrophobic effects within the binding pocket. Therefore, relying solely on computational predictions is insufficient. A multi-faceted, experimentally-grounded approach is crucial to definitively establish how these unique ligands orient themselves and interact with their biological targets. This guide provides a comprehensive framework for researchers to rigorously validate the binding mode of BCP-containing ligands, integrating computational, biophysical, and structural biology techniques.

The Foundational Pillars: Computational Prediction and Biophysical Validation

Before committing to the resource-intensive process of structural biology, a robust foundation of computational modeling and biophysical validation is essential. This initial phase serves to build a strong hypothesis for the ligand's binding mode and confirm direct physical engagement with the target protein.

Part 1: In Silico Prediction with Molecular Docking

Molecular docking serves as the primary tool for generating an initial hypothesis of the BCP ligand's binding pose. It is a critical first step that guides analogue design and prioritizes compounds for synthesis.

Causality Behind the Choice: Docking is computationally inexpensive and provides a visually intuitive 3D model of the potential protein-ligand complex. For BCPs, it helps to assess whether the rigid scaffold can be accommodated within the binding site without steric clashes, a key question that must be answered early in the design phase.

Experimental Protocol: Molecular Docking of BCP-Containing Ligands

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein, preferably with a co-crystallized ligand, from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential co-factors.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.

    • Perform energy minimization on the protein structure to relieve any structural strain.

  • Ligand Preparation:

    • Generate a 3D conformation of the BCP-containing ligand.

    • Assign correct atom types and partial charges using a suitable force field (e.g., GAFF, MMFF94).

    • Generate possible tautomers and ionization states relevant to physiological pH.

  • Grid Generation:

    • Define the binding site for the docking simulation. If a co-crystallized ligand is present in the starting structure, define the grid box to encompass this ligand's volume with a sufficient margin (typically 10-15 Å in each dimension).

    • If the binding site is unknown, use blind docking to search the entire protein surface or site-prediction algorithms to identify putative pockets.

  • Docking and Scoring:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD).[6][7]

    • Run the docking simulation, allowing for flexible ligand conformations. It is often beneficial to allow some flexibility for key binding site residues.

    • Analyze the resulting poses. Pay close attention to the top-scoring poses and cluster analysis. The predicted binding mode should be energetically favorable (low docking score) and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses. Does the BCP core occupy a space previously held by a phenyl ring? Does it make favorable hydrophobic contacts?

    • Compare the docked pose of the BCP analogue with the known binding mode of a reference compound (e.g., the parent phenyl-containing molecule).[8] This comparison is critical for validating the docking protocol.

Workflow for Initial Binding Mode Hypothesis Generation

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Select Target PDB Structure PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Grid Define Docking Grid (Binding Site) PrepProt->Grid PrepLig Prepare BCP Ligand (3D conformer, Charges) Dock Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score Score & Rank Poses Dock->Score Analyze Visual Inspection & Interaction Analysis Score->Analyze Compare Compare to Known Binders (e.g., Phenyl Analogue) Analyze->Compare Hypothesis Generate Binding Mode Hypothesis Compare->Hypothesis

Caption: Computational workflow for generating a BCP ligand binding hypothesis.

Part 2: Biophysical Confirmation of Binding

A docking pose is merely a prediction. Before proceeding, it is paramount to confirm that the ligand physically binds to the target protein. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) provide this crucial validation.

  • NMR Spectroscopy: Ligand-observe NMR methods such as Saturation Transfer Difference (STD) NMR are exceptionally powerful. By irradiating the protein and observing which ligand proton signals receive saturation, one can confirm binding and even map the binding epitope—the part of the ligand in closest contact with the protein.[9] This experimental data can then be used to filter and validate the docked poses.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, measuring the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n).[10] While it doesn't give structural information about the binding mode, it provides an unambiguous confirmation of a direct interaction and its strength. This K D value should be consistent with the functional activity (e.g., IC₅₀) of the compound.

The Gold Standard: X-ray Crystallography

The most definitive method for determining the binding mode of any ligand, including those with a BCP core, is X-ray crystallography.[11][12] It provides a high-resolution, three-dimensional snapshot of the ligand within the protein's binding site, revealing precise atomic interactions.[13]

Causality Behind the Choice: For a novel scaffold like BCP, where interaction patterns are not as well-established as for aromatic systems, visual, atomic-level proof is non-negotiable. It validates (or invalidates) the computational model, explains the structure-activity relationship (SAR), and provides invaluable insights for future optimization. A high-resolution co-crystal structure is the ultimate self-validating system.

Experimental Protocol: Co-crystallization of Protein-BCP Ligand Complex

  • Protein Expression and Purification:

    • Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) to high purity (>95%).

    • Concentrate the protein to a level suitable for crystallization, typically 5-20 mg/mL.

  • Ligand Preparation:

    • Dissolve the BCP-containing ligand in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 50-100 mM). The final concentration of the solvent in the crystallization drop should be kept low (<5%) to avoid interference.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop).

    • Screen a wide range of commercially available crystallization screens to find initial "hit" conditions where the protein crystallizes.

    • To obtain the co-crystal, add the BCP ligand to the protein solution at a 5- to 10-fold molar excess just before setting up the crystallization drops.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the conditions (e.g., pH, precipitant concentration, temperature) to produce larger, single, diffraction-quality crystals.

  • Crystal Soaking (Alternative to Co-crystallization):

    • If co-crystallization is unsuccessful, grow apo-protein crystals first.

    • Prepare a solution of the BCP ligand in a cryoprotectant-compatible buffer.

    • Soak the apo-crystals in this ligand solution for a defined period (minutes to hours) to allow the ligand to diffuse into the binding site.[14]

  • Data Collection and Structure Solution:

    • Harvest a crystal, soak it briefly in a cryoprotectant solution, and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the protein structure using molecular replacement.

    • Once the protein model is built, look for positive difference electron density in the binding site corresponding to the ligand.

    • Model the BCP ligand into the density and refine the structure to achieve good R-factors and geometry.

A Comparative Case Study: BCP as a Phenyl Bioisostere in LpPLA₂ Inhibition

A clear demonstration of this validation process comes from the development of inhibitors for Lipoprotein-associated phospholipase A₂ (LpPLA₂).[8] The established drug darapladib contains a bi-aryl system. Researchers replaced a key phenyl ring with a BCP moiety, and then rigorously confirmed its binding and impact on properties.[8]

Initial molecular modeling suggested the BCP moiety could be well-tolerated as a linker replacement.[8] Following synthesis, the BCP analogue was found to maintain high potency. The definitive confirmation came from an X-ray co-crystal structure, solved at ~1.9 Å resolution, which revealed a binding mode nearly identical to that of the parent compound, darapladib.[8] The BCP core successfully mimicked the trajectory of the phenyl ring, positioning the adjacent trifluorophenyl group for its key interactions.[8]

Comparative Performance Data: Phenyl vs. BCP Analogue

ParameterDarapladib (Phenyl Analogue)Analogue 5 (BCP Analogue)Rationale & Outcome
Potency (pIC₅₀) 10.29.4BCP replacement was well-tolerated, maintaining high potency.[8]
Lipophilicity (ChromLogD₇.₄) 6.35.2The sp³-rich BCP core significantly reduced lipophilicity, a desirable feature for improving drug-like properties.[8]
Binding Mode Confirmation X-ray CrystallographyX-ray Crystallography (~1.9 Å)The BCP analogue's binding mode was confirmed to be highly similar to the parent compound, validating the bioisosteric replacement.[8]
Key Interactions Bi-aryl system engages in hydrophobic interactions.BCP core acts as a rigid spacer, maintaining the crucial orientation of the trifluorophenyl moiety.The BCP scaffold successfully replicated the critical spatial arrangement of the pharmacophore.[8]

Integrated Workflow for Binding Mode Confirmation

A trustworthy confirmation of a BCP ligand's binding mode does not rely on a single technique. It requires a logical, integrated workflow where each step validates the last.

Comprehensive Validation Workflow

G cluster_confirm Phase 3: Definitive Structural Confirmation Docking 1. In Silico Docking (Generate Pose Hypothesis) Synthesis 2. Compound Synthesis Docking->Synthesis Activity 3. In Vitro Assay (Confirm Functional Activity, IC50) Synthesis->Activity Binding 4. Biophysical Confirmation (e.g., STD-NMR, ITC) - Confirms Direct Target Engagement - Provides KD Activity->Binding Xray 5. X-ray Crystallography (Determine Co-crystal Structure) Binding->Xray Proceed if Binding Confirmed FinalMode 6. Confirmed Binding Mode (Atomic-level Detail) Xray->FinalMode

Caption: Integrated workflow for confirming the binding mode of BCP ligands.

Conclusion

The bicyclo[1.1.1]pentane motif is a powerful tool in the medicinal chemist's arsenal, offering a validated strategy to improve the physicochemical properties of drug candidates. However, its unique non-aromatic nature necessitates a rigorous and multi-pronged approach to confirm its binding mode. By integrating computational predictions with definitive biophysical and structural data, researchers can move forward with confidence. A docking pose provides a hypothesis, biophysical methods confirm the interaction, but only a high-resolution crystal structure provides the unequivocal proof required for rational, structure-based drug design. This disciplined, evidence-based workflow ensures that the promise of "escaping flatland" is built on a solid structural foundation.

References

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • (n.d.). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate.
  • (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.
  • Marsden, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • (2023). Synthesis of bicyclo[1.1.1]pentane-based, straight-shaped diphosphine ligands. ICReDD.
  • Dandapani, S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available from: [Link]

  • (n.d.). Docking Linear Ligands to Glucose Oxidase. MDPI.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Dandapani, S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. Available from: [Link]

  • Wrackmeyer, B., et al. (2004). Synthesis and structures of 1,3-bis(organochalcogenyl)distannatrisilabicyclo[1.1.1]pentanes. Dalton Transactions. Available from: [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. Available from: [Link]

  • Per-Olof, Å., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics. Available from: [Link]

  • Pellegrini, M., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Helgaker, T., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. Available from: [Link]

  • Davies, D. R. (2014). Screening Ligands by X-ray crystallography. Methods in Molecular Biology. Available from: [Link]

  • (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. Available from: [Link]

  • Betzi, S., et al. (2011). Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

  • Schlichting, I. (2000). X-ray crystallography of protein-ligand interactions. Biochemical Society Transactions. Available from: [Link]

  • (n.d.). Characterisation of Ligand Binding by Calorimetry. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug discovery, our work involves synthesizing and handling novel chemical entities. N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block in modern medicinal chemistry, is one such compound. While its unique rigid scaffold offers exciting possibilities, its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory compliance and best laboratory practices. Our goal is to empower you to manage this chemical waste stream confidently, ensuring the safety of your team and the protection of our environment.

Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. While a complete toxicological profile for N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is not extensively published, data from structurally related amine hydrochlorides and available Safety Data Sheets (SDS) indicate that it should be handled as a hazardous substance.[1][2][3] The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation from airborne dust.[3][4]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[3][5]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, which can lead to irritation or potential absorption.[3][5]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing and minor spills.[3][5]
Respiratory Protection Work in a certified chemical fume hood.Minimizes the inhalation of the fine solid powder, which can cause respiratory tract irritation.[3][5][6]

The Regulatory Imperative: Compliance as a Standard

All chemical waste disposal is governed by strict regulations to protect human health and the environment.[7] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] It is illegal and unsafe to dispose of chemical waste like N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in the regular trash or down the sanitary sewer.[3][9]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations. They manage the hazardous waste program and are responsible for the final collection and transfer of waste to a licensed disposal facility.[5][9]

Core Disposal Protocol: A Step-by-Step Guide

The recommended and safest method for the disposal of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is to collect it as hazardous chemical waste for high-temperature incineration by a licensed professional service.[1][5][10]

Protocol: Waste Collection and Storage

Objective: To safely collect and store solid and dissolved N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride waste for EHS pickup.

Materials:

  • Waste N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (solid or in solution).

  • Designated hazardous waste container (sealable, compatible material).

  • Hazardous waste tag/label.

  • Required PPE (as specified in Table 1).

Procedure:

  • Waste Segregation: At the point of generation, designate a specific waste stream for this compound. It is critical to keep amine hydrochloride waste separate from other chemical wastes to prevent dangerous reactions.[5][11]

    • Causality: Amine salts can react with strong bases to release the free amine, which may be volatile or have a strong odor. They are also incompatible with strong oxidizing agents.[6][11][12] Segregation prevents unintended and hazardous chemical reactions in the waste container.

  • Container Selection: Choose a sealable, leak-proof container that is chemically compatible. For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, ensure the container material is compatible with the solvent used. Avoid metal containers, as acidic solutions can cause corrosion.[8]

  • Waste Collection:

    • For Solid Waste: Carefully transfer the solid powder into the designated waste container inside a chemical fume hood to prevent dust generation.[5]

    • For Liquid Waste: Pour solutions containing the compound directly into the designated liquid waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing.[8]

  • Labeling: Immediately upon adding waste, affix a completed hazardous waste tag to the container. The label must be filled out completely and legibly.[9]

    • Write the words "Hazardous Waste" .[5][9]

    • List the full chemical name : "N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride". Do not use abbreviations or chemical formulas.[9]

    • For mixtures, list all components and their approximate percentages .[9][12]

    • Indicate the date waste was first added (the "generation date").[9]

    • Provide the Principal Investigator's name and lab location.[9]

    • Check the appropriate hazard pictograms (e.g., Irritant).[9]

  • Storage: Store the sealed and labeled waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within your laboratory.[12] This area should be under the direct control of lab personnel and away from drains or sources of ignition.[8][11]

  • Requesting Disposal: Once the waste container is full or has been in the SAA for the maximum allowed time (regulations vary, but can be up to one year for partially filled containers), contact your institution's EHS department to schedule a pickup.[12] Do not allow full containers to accumulate.

Emergency Protocol: Small Spill Management

Accidents can happen. A swift and correct response is critical to mitigating risk.

Procedure for a small laboratory spill (inside a fume hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Keep the fume hood sash lowered. Prevent access to the spill area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 1.

  • Contain and Absorb:

    • For solid spills , gently cover the powder with a plastic scoop or cardboard to prevent it from becoming airborne. Carefully scoop the material into your designated hazardous waste container.

    • For liquid spills , cover with a chemical absorbent pad or other inert absorbent material (e.g., vermiculite).

  • Decontaminate: Wipe the spill area with a cloth dampened with a detergent solution, followed by water. All cleaning materials (wipes, gloves, absorbent pads) are considered hazardous waste and must be placed in the solid waste container.[13]

  • Label and Dispose: Seal the container, ensure it is properly labeled, and store it in your SAA for pickup.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride waste from generation to disposal.

G start Waste Generated characterize Characterize & Segregate Waste (Solid vs. Liquid, Incompatibilities) start->characterize spill Spill Occurs? start->spill container Select & Label Compatible Waste Container characterize->container accumulate Accumulate Waste in SAA (Keep Container Sealed) container->accumulate is_full Container Full or Max Time Reached? accumulate->is_full is_full->accumulate No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes disposal Licensed Vendor Disposal (Incineration) contact_ehs->disposal spill->characterize No spill_protocol Implement Spill Protocol spill->spill_protocol Yes spill_protocol->accumulate

Caption: Logical workflow for the safe disposal of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Fostering a Culture of Safety

The responsible disposal of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is not merely a procedural task; it is a reflection of our commitment to a safe and sustainable research environment. By integrating these protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity that extends beyond the bench. Always consult your institution's specific guidelines and your compound's SDS as the ultimate sources of truth.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
  • Safety Data Sheet - N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Combi-Blocks.
  • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride | 1886967-09-4. Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • CAS 1886967-09-4 | N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Synblock.
  • How to Dispose of Chemical Waste. Environmental Health and Safety - University of Tennessee, Knoxville.
  • SAFETY DATA SHEET - N-Methyl-1-naphthalenemethylaminehydrochloride. Fisher Scientific.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Safety Data Sheet - 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Combi-Blocks.
  • Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. Benchchem.
  • Proper Disposal of 2-Methylindolin-1-amine Hydrochloride: A Step-by-Step Guide. Benchchem.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. MedChemExpress.
  • Disposing Amine Waste. Technology Catalogue.
  • Safety Data Sheet - [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol. Enamine.
  • 7.19.2 Deactivation Procedures. Environment, Health and Safety - Cornell University.

Sources

A Senior Application Scientist's Guide to Handling N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Drug Discovery

Welcome, innovators. In the fast-paced world of pharmaceutical development, novel building blocks like N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride are critical tools. Their unique three-dimensional structure offers a pathway to new chemical space, but with innovation comes the responsibility of safety. This guide moves beyond mere compliance, offering a framework for handling this compound with the expertise and foresight that defines modern laboratory practice. Here, we will dissect the why behind each procedural step, ensuring your work is not only groundbreaking but also fundamentally safe.

Compound Profile and Inferred Hazard Assessment

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a solid, crystalline substance sought after for its rigid bicyclic core.[1][2] While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific molecule is not widely available, a professional risk assessment can be constructed by examining its constituent parts and structurally similar compounds.

The primary reactive centers are the amine hydrochloride group and the strained bicyclopentane cage. We must infer potential hazards from analogous compounds for which data is available:

  • Bicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS 22287-35-0): This close structural analog is classified as a skin and serious eye irritant. This strongly suggests that our target compound will share these properties.

  • Methylamine hydrochloride (CAS 593-51-1): This simple amine salt is known to be harmful if swallowed, and also causes skin, eye, and respiratory irritation.[3]

  • Amine Hydrochlorides as a Class: These salts are often fine, dusty powders. This physical form presents a significant inhalation risk. Upon contact with moisture (e.g., in the respiratory tract or on the skin), they can hydrolyze, potentially releasing small amounts of hydrochloric acid and the free amine, leading to irritation.

Based on this analysis, we will operate under the assumption that N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is, at a minimum, a skin irritant, a serious eye irritant, and a respiratory tract irritant with potential for harm if ingested.

Property Identifier / Value Source
CAS Number 1886967-09-4[2]
Molecular Formula C₆H₁₂ClN[1][2]
Molecular Weight 133.62 g/mol [2]
Appearance White to almost white solid/powder/crystal[1]
Inferred Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[3]

The Hierarchy of Controls: A Foundational Safety Philosophy

Before discussing Personal Protective Equipment (PPE), we must embed our work within the universal hierarchy of safety controls. PPE is the last line of defense, not the first.

  • Engineering Controls: This is the most critical step for this compound. All handling of the solid powder or its solutions must occur within a certified chemical fume hood. This physically contains the substance, protecting the user from inhalation of dust or vapors.[4] A safety shower and eye wash station must be immediately accessible.[5]

  • Administrative Controls: Your institution's chemical hygiene plan, standard operating procedures (SOPs), and proper training are paramount. Access to the area where the compound is handled should be restricted. Always work during normal hours with colleagues nearby.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The following sections will detail the specific PPE required.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a direct response to the anticipated hazards of skin, eye, and respiratory contact.

Core PPE for All Handling Scenarios
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, due to the irritating nature of the powder, chemical splash goggles are strongly recommended .[6][7] If there is any risk of splashing, such as during solution transfer or when handling larger quantities, a full-face shield worn over safety goggles is the authoritative standard.[8][9]

  • Skin Protection:

    • Lab Coat: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or coverall should be worn to protect against spills.[8]

    • Gloves: Standard nitrile gloves provide adequate splash protection for incidental contact.[7] Ensure gloves are inspected for tears or holes before each use.[5] For extended work or when preparing solutions, consider wearing two pairs of nitrile gloves (double-gloving). If a splash occurs, remove the outer glove immediately, wash your hands, and re-glove. Use proper glove removal technique to avoid contaminating your skin.[4]

  • Respiratory Protection:

    • When handling small quantities (<1g) of the powder within a certified chemical fume hood, respiratory protection may not be strictly necessary as the engineering control contains the hazard.

    • For handling larger quantities or if there is any risk of the powder becoming airborne (e.g., during scraping or a spill), a NIOSH-approved respirator is mandatory .[6] A half-mask or full-face respirator equipped with P100 (particulate) cartridges is appropriate.[9]

Operational Protocol: From Weighing to Waste

This step-by-step workflow integrates the safety principles discussed above into a practical procedure.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (In Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_fumehood 2. Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials 3. Assemble Materials in Hood prep_fumehood->prep_materials handle_weigh 4. Weigh Solid Carefully prep_materials->handle_weigh Begin Work handle_dissolve 5. Prepare Solution (Add solid to solvent) handle_weigh->handle_dissolve handle_transfer 6. Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decon 7. Decontaminate Surfaces handle_transfer->cleanup_decon Complete Work cleanup_waste 8. Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE (Gloves last) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling & Disposal Workflow.

Step 1: Preparation

  • Don PPE: Before entering the lab area, put on your chemical-resistant lab coat, chemical splash goggles, and inner gloves.

  • Verify Fume Hood: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the airflow monitor indicates it is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatula, weigh paper, beaker, solvent, reaction vessel, waste containers) inside the fume hood to minimize reaching in and out.

Step 2: Handling (Inside the Fume Hood) 4. Weighing: Carefully weigh the desired amount of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. Avoid creating dust. Use a spatula to gently transfer the solid. 5. Solution Preparation: If making a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid. Be aware of any potential exothermic reactions. 6. Transfer: Use a pipette or funnel to transfer the solution to the reaction vessel.

Step 3: Cleanup and Disposal 7. Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid hazardous waste container. 8. Waste Segregation:

  • Solid Waste: All contaminated disposables (weigh paper, gloves, wipes) must be placed in a clearly labeled hazardous solid waste container.
  • Liquid Waste: Unused solutions or quenched reaction mixtures must be disposed of in a labeled hazardous liquid waste container, compatible with the solvents used. Do not mix incompatible waste streams.[3]
  • Doffing PPE: Remove your PPE in the correct order: outer gloves (if worn), face shield, lab coat, goggles, and finally inner gloves.
  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[3][5]

Emergency Response Plan

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.

Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

Spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing your full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Ventilate the area and decontaminate the spill site thoroughly.

Storage and Disposal

Storage: Store N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] It should be stored away from incompatible materials such as strong oxidizing agents.[6][10]

Disposal: All waste containing this compound is considered hazardous.[3] Arrange for disposal through a licensed professional waste disposal service. Do not discharge into the environment.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

This comprehensive approach, grounded in an understanding of the compound's chemistry and a conservative assessment of its risks, provides a robust framework for its safe utilization. By integrating these principles, you protect yourself, your colleagues, and the integrity of your research.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Enamine. Safety Data Sheet.
  • Combi-Blocks. Safety Data Sheet - N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Sigma-Aldrich. N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Synblock. CAS 1886967-09-4 | N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific. Safety Data Sheet - Methylamine hydrochloride.
  • Ready.gov. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment (PPE).
  • Enamine. Safety Data Sheet - [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol.
  • Tokyo Chemical Industry UK Ltd. Bicyclo[1.1.1]pentan-1-amine Hydrochloride.
  • Combi-Blocks. Safety Data Sheet - 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • CymitQuimica. N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Advanced ChemBlocks Inc. 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride 97%.
  • MedChemExpress. 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride-SDS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.